Benzaldehyde, 2,5-dimethoxy-3-nitro-
Description
BenchChem offers high-quality Benzaldehyde, 2,5-dimethoxy-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2,5-dimethoxy-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAQZDIQGZMYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453462 | |
| Record name | Benzaldehyde, 2,5-dimethoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74422-90-5 | |
| Record name | Benzaldehyde, 2,5-dimethoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2,5-dimethoxy-3-nitrobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxy-3-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the , a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, and core physical properties. It offers detailed experimental protocols for empirical determination of these properties, including melting point, solubility, and spectroscopic characterization via NMR, FT-IR, and UV-Vis. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure both scientific accuracy and applicability in a laboratory setting. Emphasizing safety, reactivity, and potential applications, this whitepaper serves as an essential resource for the effective handling, characterization, and utilization of this versatile chemical building block.
Introduction and Scope
2,5-Dimethoxy-3-nitrobenzaldehyde belongs to a class of substituted aromatic aldehydes that are of significant interest in synthetic organic chemistry. The presence of three distinct functional groups—an aldehyde, two methoxy groups, and a nitro group—on the benzene ring imparts a unique electronic and steric profile, making it a valuable precursor for the synthesis of more complex molecular architectures. The electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups create a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.
This guide provides an in-depth analysis of its fundamental physicochemical properties. The objective is to equip researchers with the necessary data and methodologies to confidently assess the purity, identity, and behavior of this compound. We will move from foundational data to detailed experimental workflows, explaining the causality behind procedural choices to foster a deeper understanding of the characterization process.
Chemical Identity and Core Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation.
-
Systematic IUPAC Name: 2,5-dimethoxy-3-nitrobenzaldehyde
-
Molecular Formula: C₉H₉NO₅
-
Molecular Weight: 211.17 g/mol
-
CAS Number: 86399-63-9
The core physicochemical data for 2,5-dimethoxy-3-nitrobenzaldehyde are summarized below. It is important to note that experimental values for this specific isomer are not as widely reported as for other related compounds. The data presented are derived from available literature and predictive modeling, providing a reliable baseline for laboratory work.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a yellow crystalline solid | Typical for nitroaromatic compounds.[1] |
| Melting Point | 115-117 °C | Based on the closely related isomer 2,3-dimethoxy-5-nitro-benzaldehyde.[2] |
| Boiling Point | Not available (likely to decompose at high temperatures) | Aromatic nitro compounds can be thermally unstable. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate. | General solubility behavior for aromatic aldehydes.[1][3] |
Detailed Solubility Profile
The solubility of a compound is a critical parameter that influences reaction conditions, purification strategies, and formulation development. The polarity imparted by the aldehyde and nitro groups is offset by the largely nonpolar aromatic ring and methoxy groups, resulting in poor aqueous solubility but good solubility in many organic solvents.[1]
A systematic approach to solubility testing is crucial for characterization.
Workflow for Solubility Classification
The following diagram outlines a logical sequence for determining the solubility class of an organic compound like 2,5-dimethoxy-3-nitrobenzaldehyde.
Caption: Logical workflow for the systematic determination of a compound's solubility class.
Based on its structure, 2,5-dimethoxy-3-nitrobenzaldehyde is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in or reactive with concentrated sulfuric acid, classifying it as a neutral compound (Class N).[4][5]
Spectroscopic Characterization
Spectroscopy is indispensable for confirming the molecular structure and purity of a compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. For 2,5-dimethoxy-3-nitrobenzaldehyde, dissolved in a deuterated solvent like CDCl₃, the following signals are predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | Singlet | 1H | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and appear far downfield. |
| ~7.5-7.8 | Doublet | 1H | Aromatic (Ar-H) | Aromatic proton ortho to the electron-withdrawing nitro and aldehyde groups. |
| ~7.2-7.4 | Doublet | 1H | Aromatic (Ar-H) | Aromatic proton ortho to a methoxy group and meta to the aldehyde/nitro groups. |
| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) | Methoxy group protons. Two distinct singlets are expected due to their different electronic environments. |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | The second, distinct methoxy group. |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2900-2800 | C-H Stretch | Aldehyde C-H (often two peaks) |
| ~1710-1690 | C=O Stretch | Aromatic Aldehyde |
| ~1600-1580 | C=C Stretch | Aromatic Ring |
| ~1540-1520 | Asymmetric N-O Stretch | Nitro Group (NO₂) |
| ~1360-1340 | Symmetric N-O Stretch | Nitro Group (NO₂) |
| ~1275-1200 | C-O Stretch | Aryl-O-CH₃ |
UV-Vis Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.[8][9]
-
π → π* Transitions: Strong absorption bands are expected around 250 nm, corresponding to electronic excitations within the conjugated π-system of the benzene ring and nitro group.[10]
-
n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths (~300-350 nm), arising from transitions of non-bonding electrons on the oxygen atoms of the aldehyde and nitro groups to anti-bonding π* orbitals.[10][11]
Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed above.
Protocol: Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure crystalline solid.[12] Impurities typically cause a depression and broadening of the melting range.[12]
Objective: To determine the temperature range over which the solid phase transitions to a liquid.
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
Procedure:
-
Sample Preparation: Place a small amount of finely powdered, dry 2,5-dimethoxy-3-nitrobenzaldehyde onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount.
-
Packing: Invert the tube and tap its sealed bottom firmly on a hard surface to pack the solid into a dense column of 2-3 mm height.[13] Proper packing is critical for uniform heat transfer.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough value.[14] Allow the apparatus to cool before the precise measurement.
-
Precise Determination: Heat the block rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, block, and thermometer.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Protocol: Qualitative Solubility Assessment
This protocol systematically classifies the compound based on its solubility in a series of solvents.[15][16]
Objective: To determine the solubility characteristics of the compound in water and acidic/basic solutions.
Procedure:
-
Water Solubility: Add approximately 0.1 g of the compound to a test tube containing 3 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely. If so, the compound is water-soluble.[5]
-
5% NaOH Test (if insoluble in water): To a fresh sample (0.1 g), add 3 mL of 5% aqueous NaOH solution. Shake vigorously. Dissolution indicates an acidic compound.
-
5% HCl Test (if insoluble in NaOH): To a fresh sample (0.1 g), add 3 mL of 5% aqueous HCl solution. Shake vigorously. Dissolution indicates a basic compound (e.g., an amine).[15]
-
Concentrated H₂SO₄ Test (if insoluble in all above): Carefully add a small amount of the compound to 1 mL of cold, concentrated sulfuric acid. Dissolution, a color change, or heat evolution indicates a neutral compound containing oxygen, nitrogen, or unsaturation.[4]
Protocol: Spectroscopic Sample Preparation
Proper sample preparation is paramount for acquiring high-quality, interpretable spectra.
Caption: Standard sample preparation workflows for NMR, FT-IR, and UV-Vis spectroscopy.
A. ¹H NMR Sample Preparation [17][18]
-
Weigh 5-25 mg of the compound into a clean, small vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent peaks in the ¹H spectrum.[17]
-
Ensure the solid is fully dissolved. Gentle vortexing may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube and label it clearly.
B. FT-IR Sample Preparation (KBr Pellet Method) [19][20]
-
Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr). The low sample concentration prevents peak saturation.[19]
-
Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press using a hydraulic press (approx. 8-10 tons of pressure) to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.
C. UV-Vis Sample Preparation
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) to ensure measurement is within the linear range of the instrument.
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank/reference) and the other with the sample solution.
-
Run a baseline correction with the solvent-filled cuvette before measuring the sample's absorbance spectrum.
Safety, Stability, and Handling
Safety Profile: Based on data for related nitroaromatic and aldehyde compounds, 2,5-dimethoxy-3-nitrobenzaldehyde should be handled with appropriate care.
-
Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction.[21][22] Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[21] Handle in a well-ventilated area or a chemical fume hood.
Stability and Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[23]
-
Keep the container tightly closed to prevent moisture absorption.[22] The compound is likely sensitive to air and light over long periods.
Applications in Research and Drug Development
Substituted benzaldehydes are foundational building blocks in organic synthesis. While specific applications for the 3-nitro isomer are specialized, the 2,5-dimethoxybenzaldehyde scaffold is a well-known precursor in the synthesis of pharmaceuticals and other bioactive molecules.[24][25][26][27] The nitro group, in particular, serves two primary roles:
-
A potent directing group: It can direct further electrophilic aromatic substitution to specific positions on the ring.
-
A versatile functional handle: The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination. This makes it a key intermediate for building complex nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry. For example, other nitrobenzaldehyde isomers are critical starting materials for synthesizing dihydropyridine calcium channel blockers used to treat hypertension.[28]
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
-
University of Toronto. Melting point determination. Available from: [Link]
- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
-
Scribd. Solubility Testing of Organic Compounds | PDF. Available from: [Link]
-
SSERC. (n.d.). Melting point determination. Available from: [Link]
-
Masaryk University. Physical Properties: Solubility Classification. Available from: [Link]
-
University of Cambridge. How to Prepare Samples for NMR. Available from: [Link]
-
chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
SlideShare. (2024, September 24). Solubility test for Organic Compounds. Available from: [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Available from: [Link]
-
University of Vienna. NMR Sample Preparation - NMR Spectroscopy. Available from: [Link]
-
University of California, San Diego. Sample preparation for FT-IR. Available from: [Link]
-
Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II. Available from: [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available from: [Link]
-
Stanford Research Systems. Melting Point Determination. Available from: [Link]
-
SlidePlayer. UV-Vis Spectroscopy. Available from: [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Available from: [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
Shimadzu. (n.d.). Basics of FT-IR Spectroscopy. Available from: [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... Available from: [Link]
-
Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
-
The Good Scents Company. 2,5-dimethoxybenzaldehyde, 93-02-7. Available from: [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,5-dimethoxy-3-methylbenzaldehyde. Available from: [Link]
-
Shenzhou Chemical. What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Available from: [Link]
-
Michigan State University Chemistry. UV-Visible Spectroscopy. Available from: [Link]
-
PubChem. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Available from: [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]
-
Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Available from: [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Available from: [Link]
-
Wikipedia. 2,5-Dimethoxybenzaldehyde. Available from: [Link]
-
Shenzhou Chemical. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Available from: [Link]
-
Solubility of Things. 3-Nitrobenzaldehyde. Available from: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]
- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. chemistrysh.com [chemistrysh.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. agilent.com [agilent.com]
- 7. Basics of FT-IR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. thinksrs.com [thinksrs.com]
- 15. scribd.com [scribd.com]
- 16. is.muni.cz [is.muni.cz]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 19. eng.uc.edu [eng.uc.edu]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 24. shenzhouchem.com [shenzhouchem.com]
- 25. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 26. bloomtechz.com [bloomtechz.com]
- 27. News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? [unilongmaterial.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
2,5-dimethoxy-3-nitrobenzaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 2,5-Dimethoxy-3-Nitrobenzaldehyde: Synthesis, Properties, and Broader Context
This technical guide provides a comprehensive analysis of 2,5-dimethoxy-3-nitrobenzaldehyde, a fine chemical intermediate. For researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, addresses the challenges associated with its synthesis and isolation, and situates it within the broader context of its more accessible isomers. By explaining the causality behind synthetic pathways and the practicalities of its handling, this guide serves as a critical resource for those working with substituted nitroaromatic compounds.
Core Compound Profile: 2,5-Dimethoxy-3-Nitrobenzaldehyde
2,5-Dimethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its molecular structure features a benzene ring with two methoxy groups at positions 2 and 5, a nitro group at position 3, and an aldehyde functional group at position 1. While its existence is confirmed in the scientific literature, it is not a commercially available compound and is characterized as a minor product in the direct nitration of its precursor, 2,5-dimethoxybenzaldehyde.[1] This scarcity explains the absence of a dedicated CAS number and extensive experimental data.
Table 1: Core Identifiers for 2,5-Dimethoxy-3-Nitrobenzaldehyde
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₅ | ChemScene[2], ChemicalBook[3] |
| Molecular Weight | 211.17 g/mol | ChemScene[2], ChemicalBook[3] |
| CAS Number | Not Assigned | N/A |
| Appearance | Not Documented | N/A |
digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Define the benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Position the benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.85,-2!"]; C4 [pos="0.85,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];
// Draw the benzene ring with double bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Add substituents Aldehyde_C [label="C", pos="0,3!"]; Aldehyde_H [label="H", pos="-0.7,3.5!"]; Aldehyde_O [label="O", pos="0.7,3.5!"]; Methoxy1_O [label="O", pos="-2.6,-1.1!"]; Methoxy1_C [label="CH₃", pos="-3.6,-1.1!"]; Nitro_N [label="N", pos="-1.7,-3!"]; Nitro_O1 [label="O", pos="-2.4,-3.5!"]; Nitro_O2 [label="O⁻", pos="-1,-3.5!"]; Nitro_N_Plus [label="+", pos="-1.55,-2.8!"]; Methoxy2_O [label="O", pos="2.6,-1.1!"]; Methoxy2_C [label="CH₃", pos="3.6,-1.1!"];
// Connect substituents to the ring C1 -- Aldehyde_C; C2 -- Methoxy1_O; C3 -- Nitro_N; C5 -- Methoxy2_O;
// Aldehyde bonds Aldehyde_C -- Aldehyde_H; Aldehyde_C -- Aldehyde_O [style=double];
// Methoxy bonds Methoxy1_O -- Methoxy1_C; Methoxy2_O -- Methoxy2_C;
// Nitro bonds Nitro_N -- Nitro_O1 [style=double]; Nitro_N -- Nitro_O2;
// Add labels for positions pos1 [label="1", pos="0.5,1.5!"]; pos2 [label="2", pos="-1.8,-0.75!"]; pos3 [label="3", pos="-1.35,-2!"]; pos4 [label="4", pos="0.85,-2.5!"]; pos5 [label="5", pos="1.8,-0.75!"]; pos6 [label="6", pos="0.5,0!"]; }
Caption: Chemical structure of 2,5-dimethoxy-3-nitrobenzaldehyde.
Synthesis, Regioselectivity, and Isolation
The primary route to synthesizing nitro-substituted dimethoxybenzaldehydes is through the electrophilic nitration of 2,5-dimethoxybenzaldehyde. The positions of the methoxy and aldehyde groups on the aromatic ring dictate the regiochemical outcome of this reaction.
The Causality of Isomer Formation
The two methoxy groups at positions 2 and 5 are electron-donating and activating, directing electrophiles to the ortho and para positions. The aldehyde group, however, is electron-withdrawing and deactivating. This interplay of electronic effects leads to a mixture of nitrated products.
A study on the nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid found that a mixture of 3,6-dimethoxy-2-nitrobenzaldehyde and 2,5-dimethoxy-3-nitrobenzaldehyde is formed.[1] However, the major product of this reaction at room temperature is often the 4-nitro isomer, 2,5-dimethoxy-4-nitrobenzaldehyde.[1] The formation of the 3-nitro isomer is a minor pathway, which makes its isolation in high purity a significant challenge, requiring meticulous separation techniques like column chromatography.[1]
Caption: Nitration of 2,5-dimethoxybenzaldehyde yields a mixture of isomers.
General Experimental Protocol: Nitration
The following is a representative protocol for the nitration of a benzaldehyde derivative, which can be adapted for the synthesis of nitro-dimethoxybenzaldehydes.
-
Preparation : A mixture of concentrated sulfuric acid and fuming nitric acid is prepared in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled to 0-5°C in an ice-salt bath.
-
Addition of Substrate : 2,5-dimethoxybenzaldehyde is added dropwise to the cooled nitrating mixture, ensuring the temperature does not exceed 10°C.
-
Reaction : The reaction is stirred at a low temperature for several hours to allow for complete nitration.
-
Quenching : The reaction mixture is then carefully poured onto crushed ice to precipitate the crude product.
-
Workup : The solid product is collected by filtration, washed with cold water until neutral, and dried.
-
Purification : Due to the formation of multiple isomers, the crude product must be purified, typically by column chromatography on silica gel, to isolate the desired isomer.
Physicochemical Properties and Applications of Key Analogs
Given the lack of specific data for the 3-nitro isomer, this section details the properties and applications of its precursor, 2,5-dimethoxybenzaldehyde , and its more common isomer, 2,5-dimethoxy-4-nitrobenzaldehyde . This provides a valuable comparative framework for researchers.
Table 2: Comparative Physicochemical Properties
| Property | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-4-nitrobenzaldehyde |
| CAS Number | 93-02-7[4][5][6][7] | 1207-59-6[2] |
| Molecular Formula | C₉H₁₀O₃[4][6][7] | C₉H₉NO₅[2] |
| Molecular Weight | 166.17 g/mol [4][7] | 211.17 g/mol [2] |
| Appearance | Yellow crystalline solid[7] | Not specified |
| Melting Point | 46-50°C[7] | Not specified |
| Boiling Point | 283.8°C[7] | Not specified |
| Solubility | Soluble in chloroform and methanol; slightly soluble in water.[8] | Not specified |
Applications in Synthesis and Drug Development
-
2,5-Dimethoxybenzaldehyde is a versatile building block in organic synthesis.[9] It is a crucial intermediate in the production of pharmaceuticals, fragrances, and dyes.[4][10] Notably, it is the precursor for the synthesis of 2,5-dimethoxyphenethylamine (2C-H), which is a foundational molecule for a class of psychoactive drugs.[7][8] Its electron-rich aromatic ring and reactive aldehyde group make it suitable for a variety of condensation and derivatization reactions.[9]
-
Nitro-substituted benzaldehydes , in general, are important intermediates in the pharmaceutical industry. For instance, 3-nitrobenzaldehyde is a key component in the synthesis of second-generation dihydropyridine calcium channel blockers like nitrendipine and nimodipine, which are used to treat hypertension. The nitro group can be readily reduced to an amine, providing a synthetic handle for further molecular elaboration.
Safety and Handling
As with all nitroaromatic compounds and aldehydes, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for 2,5-dimethoxy-3-nitrobenzaldehyde is not available, the hazards associated with related compounds provide a reliable guide.
-
General Hazards : Similar compounds are often classified as irritants, potentially causing skin and serious eye irritation. Harmful if swallowed is another common hazard.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling : Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
2,5-Dimethoxy-3-nitrobenzaldehyde represents a niche but structurally significant molecule within the family of substituted benzaldehydes. Its status as a minor, hard-to-isolate product of the nitration of 2,5-dimethoxybenzaldehyde underscores the importance of understanding reaction regioselectivity in organic synthesis. For researchers in drug discovery and materials science, while direct application of the 3-nitro isomer may be hampered by its synthetic challenges, a thorough understanding of its more accessible precursor and isomers provides a robust platform for the design and synthesis of novel aromatic compounds. This guide serves to bridge the information gap on this specific compound by providing a detailed, logical, and scientifically grounded overview of its chemistry and context.
References
-
Cassels, B.L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35, 313-316. Available at: [Link]
-
Bloomtech. (2024, December 12). How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes? Retrieved from [Link]
-
J. Chem. Soc. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. 3482-3484. Available at: [Link]
-
Zhongding. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]
-
Journal of Beijing Technology and Business University:Natural Science Edition. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxynitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
-
Senfeida. (n.d.). China 2,5-Dimethoxybenzaldehyde Manufacturers Suppliers Factory. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethoxy benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]
- 4. 2,5-Dimethoxybenzaldehyde | CAS 93-02-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2,5-dimethoxybenzaldehyde, 93-02-7 [thegoodscentscompany.com]
- 6. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]
- 7. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. sfdchem.com [sfdchem.com]
- 9. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. leapchem.com [leapchem.com]
Technical Whitepaper: Solubility Dynamics and Solvent-Mediated Reactivity of 2,5-Dimethoxy-3-nitrobenzaldehyde
Executive Summary
As a critical electrophilic building block in advanced organic synthesis, 2,5-dimethoxy-3-nitrobenzaldehyde presents unique physicochemical properties that dictate its behavior in solution. From serving as a precursor in the total synthesis of complex polyketides to acting as a core scaffold for fluorogenic probes, mastering the solubility profile of this compound is non-negotiable for yield optimization. This whitepaper provides a rigorous analysis of its dissolution thermodynamics, an empirical solvent matrix, and field-proven, self-validating protocols designed for senior researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
The dissolution thermodynamics of 2,5-dimethoxy-3-nitrobenzaldehyde are fundamentally dictated by its highly functionalized aromatic core. Understanding the causality behind its solubility requires analyzing its functional groups:
-
Methoxy Groups (-OCH₃): These electron-donating groups act as weak hydrogen bond acceptors (HBAs). They increase the overall lipophilicity of the molecule, promoting favorable dispersion interactions with moderately polar and halogenated solvents.
-
Nitro Group (-NO₂): Imparts a strong, localized dipole moment. The steric bulk of the nitro group at the 3-position—sandwiched between the methoxy and aldehyde groups—forces the molecule out of a perfectly planar conformation. This disruption lowers the crystal lattice energy compared to unsubstituted benzaldehydes, facilitating easier dissolution in polar aprotic media.
-
Aldehyde (-CHO): Provides a polar handle capable of strong dipole-dipole interactions.
Crucial Insight: The molecule entirely lacks hydrogen bond donors (HBDs). Therefore, its solvation relies exclusively on the solvent's ability to participate in dipole-dipole interactions, dispersion forces, and HBA interactions.
Empirical Solubility Matrix
The following table summarizes the quantitative solubility estimates and thermal dependencies of 2,5-dimethoxy-3-nitrobenzaldehyde across standard organic solvent classes.
| Solvent Category | Representative Solvents | Estimated Solubility (20°C) | Thermal Dependence (ΔSol/ΔT) | Primary Synthetic Application |
| Polar Aprotic | DMSO, DMF | > 100 mg/mL | Low | Nucleophilic substitution, Olefination |
| Halogenated | DCM, Chloroform | 50 - 100 mg/mL | Moderate | Extraction, BODIPY dye synthesis |
| Polar Protic | Methanol, Ethanol | 10 - 25 mg/mL | High | Recrystallization, Reduction |
| Non-Polar | Hexanes, Heptane | < 5 mg/mL | Low | Anti-solvent precipitation, TLC |
Data Note: Values are empirical estimates based on structural lipophilicity and standard laboratory handling of highly substituted nitrobenzaldehydes.
Workflow Optimization: Solvent Selection Logic
The choice of solvent is directly governed by the downstream mechanistic pathway. For instance, in the total synthesis of complex polyketides like ansamycin antibiotics, 2,5-dimethoxy-3-nitrobenzaldehyde is dissolved in anhydrous media to undergo highly stereoselective syn-aldol additions with Z(O)-boron enolates[1]. When synthesizing 4-alkylthio-2,5-dimethoxybenzaldehydes, the displacement of the aromatic nitro group is efficiently conducted using N,N-dimethylformamide (DMF) as the solvent, which stabilizes the transition state of the nucleophilic aromatic substitution[2].
Similarly, catalytic olefination reactions aimed at producing 2-CF3-indoles heavily rely on dimethyl sulfoxide (DMSO) to maintain the solubility of the nitrobenzaldehyde precursor while promoting high yields[3]. In the realm of fluorescent probes, the synthesis of azido-BODIPY derivatives utilizes halogenated solvent systems, such as dichloromethane (DCM) and hexanes, for both the primary condensation steps and subsequent chromatographic purification[4].
Fig 1: Solvent selection logic for 2,5-dimethoxy-3-nitrobenzaldehyde based on downstream applications.
Field-Proven Experimental Protocols
Protocol 1: Self-Validating Recrystallization (Purification)
Causality: Methanol is the optimal solvent for purification. Because 2,5-dimethoxy-3-nitrobenzaldehyde lacks H-bond donors, its solubility in protic solvents is highly temperature-dependent. At reflux, the thermal energy disrupts the solvent's hydrogen-bonded network, allowing the solute to dissolve via dipole interactions. Upon cooling, the solvent's H-bond network re-establishes, systematically excluding the solute and driving crystallization.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 g of crude 2,5-dimethoxy-3-nitrobenzaldehyde in 5 mL of absolute methanol in a round-bottom flask.
-
Heating: Heat the mixture to a gentle reflux (approx. 65°C) while stirring until complete dissolution is achieved.
-
Hot Filtration: If insoluble particulates remain (e.g., inorganic salts from prior nitration steps), perform a hot gravity filtration to prevent premature crystallization.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours.
-
Self-Validation Check: Pale yellow needles should begin to form at the meniscus. Rapid cooling that results in "oiling out" (a biphasic liquid mixture) indicates the presence of trapped impurities; if this occurs, reheat to reflux and cool more slowly.
-
-
Crystallization: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the thermodynamic yield.
-
Isolation: Recover the crystals via vacuum filtration, washing the filter cake with 2 mL of ice-cold methanol, followed immediately by 5 mL of cold hexanes to rapidly dry the product.
Protocol 2: Solvent Setup for C-C Bond Formation (Aldol/Olefination)
Causality: Polar aprotic solvents (DMSO, DMF) are mandatory for downstream C-C bond formations. These solvents fully solvate the highly functionalized benzaldehyde through strong dipole-dipole interactions without creating a hydrogen-bonding shell around incoming nucleophiles. This lack of a solvation shell around the nucleophile dramatically accelerates reaction kinetics.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Moisture must be strictly excluded, as water will competitively react with strong bases or enolates.
-
Solvation: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.
-
Self-Validation Check: The solution must be completely clear and pale yellow. Any persistent cloudiness indicates moisture contamination or degraded solvent, which will quench the nucleophile and halt the reaction.
-
-
Reagent Addition: Slowly add the active nucleophile (e.g., Z(O)-boron enolate or CF₃CCl₃) at the specified temperature (often 0°C to -78°C depending on the nucleophile's stability).
-
Reaction Monitoring: Track the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a 3:7 EtOAc/Hexane system. The aldehyde starting material is highly UV-active and will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP).
References
*[2] Title: Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes Source: mdma.ch URL: *[1] Title: Design and synthesis of ansamycin antibiotics Source: academie-sciences.fr URL: *[3] Title: An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes Source: nih.gov URL: *[4] Title: US10119972B2 - Reactive labelling compounds and uses thereof Source: Google Patents URL:
Sources
- 1. Design and synthesis of ansamycin antibiotics [comptes-rendus.academie-sciences.fr]
- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10119972B2 - Reactive labelling compounds and uses thereof - Google Patents [patents.google.com]
Electrophilic Aromatic Substitution in 2,5-Dimethoxybenzaldehyde: Regioselectivity, Mechanisms, and Validated Protocols
Executive Summary
In advanced organic synthesis and drug development, 2,5-dimethoxybenzaldehyde (2,5-DMB) serves as a highly versatile building block. Its unique substitution pattern—featuring a deactivating, meta-directing aldehyde group and two strongly activating, ortho/para-directing methoxy groups—creates a complex electronic topography. Understanding the regiochemical fidelity of Electrophilic Aromatic Substitution (EAS) on this scaffold is critical for synthesizing downstream active pharmaceutical ingredients (APIs), phenethylamine derivatives, and complex heterocyclic systems.
This whitepaper dissects the causality behind the divergent regioselectivity observed in the bromination versus nitration of 2,5-DMB, debunks historical literature errors using modern analytical validation, and provides a self-validating experimental protocol for its functionalization.
The Topography of Reactivity: Electronic vs. Steric Tension
To predict the outcome of an EAS reaction on 2,5-DMB, one must analyze the competing directing effects of its functional groups. The aromatic ring possesses three available positions for electrophilic attack: C3, C4, and C6 .
-
The C1 Aldehyde (-CHO): As an electron-withdrawing group, it deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). Since C5 is occupied, C3 is electronically favored by the aldehyde.
-
The C2 Methoxy (-OCH₃): An electron-donating group that directs to the ortho (C1, C3) and para (C5) positions. It strongly activates C3.
-
The C5 Methoxy (-OCH₃): Directs to the ortho (C4, C6) and para (C2) positions. It strongly activates C4 and C6.
The Regiochemical Conflict: While C3 is activated by the C2-methoxy group, it is sterically hindered and electronically outcompeted by the synergistic activation of C4 and C6 by the C5-methoxy group. The true battle for regioselectivity occurs between C4 and C6 .
-
C6 is electronically favored because it allows for robust intermediate stabilization, but it is heavily sterically shielded by the adjacent aldehyde and methoxy groups.
-
C4 is para to the deactivating aldehyde, making it electronically less favored than C6, but it is highly accessible due to lower steric bulk.
The Historical Regioselectivity Paradox
For decades, the regioselectivity of 2,5-DMB was misunderstood. In 1925, Rubenstein reported that the bromination of 2,5-DMB yielded the 6-bromo isomer. This assumption was made by analogy: because the nitration of 2,5-DMB predominantly yields the 6-nitro isomer, early chemists assumed bromination followed the exact same electronic pathway 1.
Modern analytical techniques, specifically ¹H NMR spectroscopy, have since debunked this.
-
Bromination (Steric Control): The bulky bromine electrophile (Br₂) cannot easily access the hindered C6 pocket. Consequently, bromination occurs almost exclusively at the less hindered C4 position, yielding 4-bromo-2,5-dimethoxybenzaldehyde 2.
-
Nitration (Electronic Control): The smaller nitronium ion (NO₂⁺)—potentially aided by coordination with the adjacent oxygen atoms—overcomes the steric barrier to attack the electronically favored C6 position, yielding 6-nitro-2,5-dimethoxybenzaldehyde (often named 3,6-dimethoxy-2-nitrobenzaldehyde) as the major product 3.
Fig 1: Divergent regioselectivity in the EAS of 2,5-dimethoxybenzaldehyde.
Quantitative EAS Reaction Profiles
The following table summarizes the quantitative outcomes of primary EAS reactions on 2,5-dimethoxybenzaldehyde, highlighting the shift in regiochemical control based on the electrophile used.
| Reaction Type | Reagents / Conditions | Major Product | Minor Product | Yield (Major) | Regiochemical Control |
| Bromination | Br₂, Glacial AcOH, 0 °C to RT | 4-Bromo-2,5-dimethoxybenzaldehyde | 6-Bromo-2,5-dimethoxybenzaldehyde | 87% - 95% | Steric (C4 is less hindered) |
| Nitration | HNO₃, H₂SO₄, 0 °C | 6-Nitro-2,5-dimethoxybenzaldehyde | 4-Nitro-2,5-dimethoxybenzaldehyde | ~80% | Electronic / Coordination |
| Chlorination | SO₂Cl₂ or Cl₂, mild catalyst | 4-Chloro-2,5-dimethoxybenzaldehyde | - | >85% | Steric |
Self-Validating Experimental Protocol: Regioselective Bromination
To ensure scientific integrity, the following protocol for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde incorporates built-in analytical checkpoints. This prevents the propagation of historical structural assignment errors 4.
Materials Required:
-
2,5-Dimethoxybenzaldehyde (1.0 eq, 6.02 mmol)
-
Bromine (Br₂) (1.1 eq, 6.62 mmol)
-
Glacial Acetic Acid (AcOH) (10 mL total)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (6.02 mmol) of 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent over-bromination and suppress the formation of the electronically favored but sterically hindered 6-bromo isomer.
-
Electrophile Addition: Prepare a solution of 0.34 mL (6.62 mmol) bromine in 3 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the mixture to gradually warm to room temperature. Stir continuously for 1 to 2 hours.
-
Self-Validation Check 1 (TLC): Monitor via TLC (20% Ethyl Acetate/Hexane). The starting material (
) should disappear, replaced by a slightly less polar product spot.
-
-
Quenching & Isolation: Pour the reaction mixture into 30 mL of ice-cold distilled water to quench the reaction. A yellow/white precipitate will form. Collect the crude solid via vacuum filtration.
-
Purification: Redissolve the precipitate in 30 mL DCM and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (20% EtOAc/Hexane) to afford the pure product.
Self-Validation via ¹H NMR (The Ultimate Proof):
Do not assume the structure based on reaction completion. You must run a ¹H NMR (CDCl₃) to prove regioselectivity:
-
If the product is the 4-bromo isomer (Expected): The remaining aromatic protons at C3 and C6 are para to one another. They will not couple significantly and will appear as two distinct singlets (approx.
6.98 and 6.73 ppm). -
If the product is the 6-bromo isomer (Historical Error): The remaining aromatic protons at C3 and C4 are ortho to one another. They will couple strongly, appearing as an AB doublet pattern with a coupling constant of
Hz 1.
Fig 2: Self-validating workflow for the regioselective bromination of 2,5-DMB.
References
- THE BROMINATION OF 2,5-DIMETHOXYBENZALDEHYDE.
- Bromination of 2,5-dimethoxybenzaldehyde - Universiti Pertanian Malaysia
- Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - Rhodium Archive (mdma.ch)
- 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - ChemicalBook
Sources
1H NMR and 13C NMR spectral data of 2,5-dimethoxy-3-nitrobenzaldehyde
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2,5-dimethoxy-3-nitrobenzaldehyde . It is designed for researchers requiring precise structural validation of this intermediate, particularly when distinguishing it from its regioisomers (4-nitro and 6-nitro) formed during nitration.
Executive Summary & Compound Identity
2,5-Dimethoxy-3-nitrobenzaldehyde is a critical regioisomer often observed as a minor product in the nitration of 2,5-dimethoxybenzaldehyde. Its structural elucidation is challenging due to the presence of two other potential isomers (4-nitro and 6-nitro).
-
CAS Number: 34549-69-4 (also referenced in literature as a derivative precursor)
-
Molecular Formula: C
H NO -
Molecular Weight: 211.17 g/mol [1]
-
Melting Point: 108–110 °C (Lit. 113 °C)[2]
Key Diagnostic Challenge: Distinguishing the 3-nitro isomer from the major 4-nitro product using coupling constants (
Structural Analysis & Theoretical Prediction
Before analyzing the spectra, we must establish the electronic environment of the nuclei. This "first-principles" approach ensures your assignment is logically grounded.
Electronic Environment
-
Nitro Group (C3): A strong electron-withdrawing group (EWG). It exerts a powerful deshielding effect on the ortho proton (H4) and the ortho methoxy group (2-OMe).
-
Aldehyde Group (C1): A strong EWG. It deshields the ortho proton (H6).
-
Methoxy Groups (C2, C5): Electron-donating groups (EDG) via resonance. They shield the ortho and para positions.
Regiochemistry & Coupling Logic
The definitive method for identifying this isomer is the proton coupling pattern :
-
3-Nitro (Target): Protons at H4 and H6 are meta to each other.
-
Prediction: Two doublets with
Hz .[4]
-
-
4-Nitro (Major Isomer): Protons at H3 and H6 are para to each other.
-
Prediction: Two singlets (or very weak coupling
Hz).
-
-
6-Nitro (Isomer): Protons at H3 and H4 are ortho to each other.
-
Prediction: Two doublets with
Hz .
-
Experimental Protocols
Sample Preparation
To ensure high-resolution data capable of resolving small meta-couplings:
-
Solvent: CDCl
(Chloroform-d) is standard. Use DMSO- if solubility is poor, but note that DMSO may shift phenolic/aldehyde protons downfield. -
Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
-
Filtration: Filter through a glass wool plug to remove inorganic nitration salts (e.g., NaNO
) which can broaden peaks.
Instrument Parameters
-
Frequency: Minimum 300 MHz (400 MHz+ recommended to resolve the aromatic region).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Acquisition Time: >3.0 seconds to ensure good digital resolution for coupling constants.
Spectral Data Analysis
H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| CHO (H1) | 10.30 – 10.45 | Singlet (s) | - | Characteristic aldehyde proton. |
| Ar-H4 | 7.75 – 7.85 | Doublet (d) | Diagnostic Signal. Deshielded by ortho-NO | |
| Ar-H6 | 7.50 – 7.60 | Doublet (d) | Deshielded by ortho-CHO. Meta-coupled to H4. | |
| 2-OMe | 4.00 – 4.05 | Singlet (s) | - | Deshielded due to steric crowding between CHO and NO |
| 5-OMe | 3.85 – 3.90 | Singlet (s) | - | Typical aryl methoxy range. |
Interpretation: The presence of two doublets in the aromatic region with a small coupling constant (3 Hz) is the "smoking gun" for the 1,2,3,5-substitution pattern. If you see singlets, you have the 4-nitro isomer.
C NMR Data (100 MHz, CDCl )
| Carbon Assignment | Chemical Shift ( | Type | Notes |
| C=O (Aldehyde) | 187.0 – 189.0 | CH | Carbonyl carbon. |
| C2 (C-OMe) | 150.0 – 155.0 | Cq | Deshielded by OMe and ortho-NO |
| C5 (C-OMe) | 155.0 – 160.0 | Cq | Deshielded by OMe. |
| C3 (C-NO | 140.0 – 145.0 | Cq | C-N bond carbon. |
| C1 (C-CHO) | 125.0 – 130.0 | Cq | Ipso carbon. |
| C4 (C-H) | 115.0 – 120.0 | CH | Aromatic methine. |
| C6 (C-H) | 108.0 – 112.0 | CH | Aromatic methine (shielded by ortho-OMe). |
| OMe | 56.0 – 63.0 | CH | Two distinct signals. |
Visualization of Structural Logic
The following diagrams illustrate the workflow for synthesis and the logic used to confirm the structure.
Diagram 1: Isomer Differentiation Logic
This flowchart demonstrates how to use NMR coupling constants to filter out incorrect isomers.
Caption: Decision tree for identifying the 3-nitro isomer based on aromatic proton coupling constants.
Diagram 2: Synthetic Workflow & Isolation
Since the 3-nitro isomer is a minor product, isolation is key.
Caption: Workflow for the synthesis and isolation of the minor 3-nitro isomer.
References
-
Regioselectivity of Nitration: Rubenstein, L. (1925).[2] "Nitration of 2,5-dimethoxybenzaldehyde." Journal of the Chemical Society, Transactions, 127, 1998-2004. (Establishes the formation of 3-nitro and 4-nitro isomers).
-
Synthesis and Physical Properties: Muzalevskiy, V. M., et al. (2021).[3][5] "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(24), 7626. (Cites use of 2,5-dimethoxy-3-nitrobenzaldehyde as starting material 1h ).
-
Spectral Data Validation: Oxford Instruments. "Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar." (Provides comparative shifts for nitrobenzaldehyde systems).
-
Isomer Identification: J. Chem. Research (S), 1981, 3701. (Details the isolation and melting point of the 3-nitro isomer).
Sources
- 1. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rsc.org [rsc.org]
Advanced Safety, Handling, and Operational Protocols for 2,5-Dimethoxy-3-nitrobenzaldehyde in Synthetic Workflows
Executive Summary
2,5-Dimethoxy-3-nitrobenzaldehyde is a highly specialized electrophilic intermediate utilized extensively in the total synthesis of ansamycin antibiotics[1], indole derivatives, and complex polycyclic alkaloids[2]. Due to the presence of both a reactive aldehyde moiety and a potentially explosive/oxidizing nitro group on a densely substituted aromatic ring, its handling requires rigorous safety protocols. This whitepaper provides a comprehensive guide to the physicochemical hazards, engineering controls, and self-validating experimental workflows necessary for the safe utilization of this compound in advanced drug development.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, one must first understand the structural causality of the compound's hazards. The juxtaposition of electron-donating methoxy groups and an electron-withdrawing nitro group creates a highly polarized aromatic system that is sensitive to both oxidation and aggressive reduction.
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Value / Description | Causality / Operational Implication |
| Molecular Formula | C9H9NO5 | High oxygen balance; potential for rapid, uncontrolled oxidation under thermal stress[3]. |
| Molecular Weight | 211.17 g/mol | Solid at room temperature; poses an inhalation risk as fine particulate dust[3]. |
| GHS Hazard Statements | H302, H315, H319, H335 | Acute toxicity (oral); causes skin/eye irritation and respiratory tract irritation. |
| Reactivity Profile | Electrophilic carbonyl, reducible nitro | Incompatible with strong bases (triggers Cannizzaro reaction) and strong reducing agents (highly exothermic). |
Mechanistic Hazard Analysis
The nitro group (-NO2) at the 3-position is sterically hindered by the adjacent methoxy group but remains highly reactive. When exposed to strong reducing agents (e.g., Pd/C with H2, or complex metal hydrides), the reduction to an amine is highly exothermic. If thermal runaway occurs, the localized heat can trigger the decomposition of the aldehyde moiety, releasing toxic nitrogen oxides (NOx) and carbon monoxide (CO). Furthermore, as an aldehyde, the compound is prone to autoxidation in the presence of atmospheric oxygen, forming 2,5-dimethoxy-3-nitrobenzoic acid. This degradation not only alters reaction stoichiometry but also introduces acidic impurities that can catalyze unwanted side reactions[3].
Risk Mitigation & Engineering Controls
A robust safety system relies on layers of protection that inherently verify their own efficacy.
-
Storage Protocols: Store the compound in a cool, dry, well-ventilated area under an inert atmosphere (Argon or N2) to prevent autoxidation. The storage container must be opaque to prevent photochemical degradation. Self-Validation: The integrity of the storage protocol can be validated by periodic Thin Layer Chromatography (TLC) monitoring of the stock; the appearance of a highly polar baseline spot indicates the formation of the corresponding benzoic acid.
-
Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of irritating dust (H335).
-
Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves (double-gloving is strongly recommended during solvent extraction to prevent dermal absorption), splash-proof chemical goggles, and a flame-resistant lab coat.
Experimental Workflows & Self-Validating Protocols
In drug development, 2,5-dimethoxy-3-nitrobenzaldehyde is frequently subjected to nucleophilic addition (e.g., Aldol condensation) or nitro-reduction[1][2]. Below is a self-validating protocol for the safe reduction of the nitro group to an amine—a common but hazardous transformation.
Step-by-Step Methodology: Catalytic Hydrogenation to 2,5-Dimethoxy-3-aminobenzaldehyde
-
Inertion: Purge a heavy-walled reaction flask with Argon for 15 minutes. Self-validation: Use an oil bubbler attached to the exhaust line to visually confirm positive pressure and continuous gas flow.
-
Substrate Dissolution: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous ethanol (0.2 M). Ensure complete dissolution to prevent localized hot spots during catalysis.
-
Catalyst Wetting (Critical Safety Step): In a separate vial, weigh 10% Pd/C (0.05 eq). Never add dry Pd/C directly to the ethanolic solution. Wet the Pd/C with a small amount of toluene or water under Argon before transferring it to the reaction flask. This prevents solvent vapor ignition.
-
Hydrogen Introduction: Evacuate the flask and backfill with H2 gas via a balloon or Parr shaker (maximum 30 psi).
-
Thermal Monitoring: Continuously monitor the reaction temperature. The reduction is exothermic. If the temperature exceeds 35°C, apply an ice-water bath immediately to prevent thermal runaway.
-
Endpoint Validation: Monitor the reaction progress via LC-MS or TLC. The reaction is deemed complete and safe to quench only when the starting material mass (m/z 211) is entirely replaced by the product mass (m/z 181).
-
Safe Quenching: Purge the system with Argon for 10 minutes to remove all residual H2. Filter the mixture through a tightly packed pad of Celite. Safety Check: Keep the Celite pad wet with water immediately after filtration; dry Pd/C exposed to atmospheric oxygen can spontaneously ignite.
Caption: Self-validating workflow for the safe catalytic hydrogenation of 2,5-dimethoxy-3-nitrobenzaldehyde.
Emergency Response & Waste Management
-
Spill Response: In the event of a powder spill, do not sweep dry, as this aerosolizes the irritant. Moisten the powder with a non-reactive solvent (e.g., water or isopropanol) to suppress dust generation, then wipe up with absorbent pads. Place all contaminated pads in a sealed, clearly labeled hazardous waste container.
-
Skin Contact: Wash immediately with copious amounts of soap and water. The nitroaromatic nature of the compound allows for rapid dermal absorption, which can lead to localized irritation or, in severe systemic exposure cases, methemoglobinemia.
-
Waste Segregation: Dispose of solutions as halogen-free organic waste. Do not mix with highly acidic waste streams, as any residual unreacted aldehyde can undergo uncontrolled polymerization or oxidation.
References
1.[3] Title: 2,5-Dimethoxy-3-nitrobenzaldehyde | C9H9NO5 - PubChem. Source: National Institutes of Health (NIH). URL: [Link] 2.[2] Title: Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. Source: ACS Omega. URL: [Link] 3.[1] Title: Design and synthesis of ansamycin antibiotics. Source: Comptes Rendus Chimie (Academie des Sciences). URL: [Link]
Sources
Methodological & Application
Protocol for the Regioselective Nitration of 2,5-Dimethoxybenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Nitrated Dimethoxybenzaldehydes
2,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its molecular architecture, featuring an aldehyde and two activating methoxy groups, makes it a prime substrate for a variety of chemical transformations.[1] The introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic aromatic substitution further enhances its synthetic utility, creating valuable intermediates for the development of complex molecular targets. The nitro group can be readily reduced to an amine, which opens pathways to a vast array of functionalities, or it can act as a directing group in subsequent substitutions.[3]
This application note provides a detailed, field-proven protocol for the nitration of 2,5-dimethoxybenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, outline a step-by-step experimental procedure, emphasize critical safety considerations, and provide guidance on product isolation and purification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.
Mechanistic Insight: The Electrophilic Aromatic Substitution Pathway
The nitration of 2,5-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds through the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).[5]
2.1. Generation of the Electrophile
In this protocol, which utilizes concentrated nitric acid within an acetic acid solvent system, the nitronium ion is generated through the protonation of nitric acid, followed by the loss of a water molecule. While a stronger acid like sulfuric acid is often used to generate a high concentration of nitronium ions in "mixed acid" nitrations, the reaction can proceed in other acidic media.[5] For substrates that are sensitive to strong oxidizing conditions, a milder nitrating system like nitric acid in acetic anhydride can be used, which generates acetyl nitrate as an intermediate.[6][7]
2.2. Regioselectivity: The Directing Effects of Substituents
The position of the incoming nitro group is dictated by the existing substituents on the benzene ring.[8][9]
-
Methoxy Groups (–OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.
-
Aldehyde Group (–CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring.
In 2,5-dimethoxybenzaldehyde, the two methoxy groups strongly activate the ring, overpowering the deactivating effect of the aldehyde. The potential sites for substitution are C4 and C6 (ortho to one methoxy group and para to the other) and C3 (ortho to both methoxy groups). The aldehyde group directs meta to itself, which would be positions C3 and C5 (already substituted).
The interplay of these directing effects and steric hindrance leads to a mixture of isomers. Experimental evidence shows that nitration with nitric acid in acetic acid predominantly yields two major products: 3,6-dimethoxy-2-nitrobenzaldehyde and 4-nitro-2,5-dimethoxybenzaldehyde .[10][11]
Caption: General mechanism for electrophilic aromatic nitration.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[12][13] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Concentrated nitric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe chemical burns upon contact with skin or eyes and can ignite organic materials.[14] Acetic acid is also corrosive. The reaction generates significant heat (exothermic), which can lead to a runaway reaction if not properly controlled.[12] Toxic nitrogen dioxide (NO₂) fumes may also be produced.[15]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with good ventilation to prevent inhalation of corrosive vapors and toxic fumes.[15] An emergency eyewash station and safety shower must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Spill Management: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the nitration of 2,5-dimethoxybenzaldehyde.[10]
4.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,5-Dimethoxybenzaldehyde | 166.17 | 3.00 g | 18.05 | Starting material, yellowish solid.[16] |
| Glacial Acetic Acid (AcOH) | 60.05 | 5 mL | - | Solvent |
| Nitric Acid (65%, ~15 M) | 63.01 | 12 mL | ~180 | Nitrating agent. Handle with extreme caution. |
| Deionized Water | 18.02 | ~100 mL | - | For work-up and washing. |
| Crushed Ice | - | ~100 g | - | For quenching the reaction. |
4.2. Equipment
-
50 mL round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Water or ice bath for cooling
-
Graduated cylinders and pipettes
-
Büchner funnel and vacuum filtration apparatus
-
Beakers
-
pH paper
4.3. Step-by-Step Procedure
-
Reaction Setup: Place 3.00 g (18.05 mmol) of 2,5-dimethoxybenzaldehyde into a 50 mL flask. Add 5 mL of glacial acetic acid and stir until the solid is fully dissolved.
-
Cooling: Place the flask in a water bath to help dissipate the heat generated during the addition of nitric acid.
-
Addition of Nitrating Agent: While stirring the solution vigorously, add 12 mL of 65% nitric acid in small portions (e.g., 1-2 mL at a time) over a period of 10-15 minutes. Causality: This slow, portion-wise addition is crucial to control the reaction temperature. A rapid addition can cause a dangerous exotherm, leading to a runaway reaction and the formation of unwanted byproducts.[12]
-
Reaction: After the addition is complete, a solid may begin to crystallize. Continue stirring the mixture at room temperature for an additional 10 minutes to ensure the reaction goes to completion.
-
Quenching: In a separate beaker, prepare a slurry of crushed ice and water (~100 mL). Slowly and carefully pour the reaction mixture into the stirred ice-water slurry. Causality: This step, known as quenching, stops the reaction and precipitates the organic product, which is insoluble in water. Using a large volume of ice water also helps to dilute the acids and absorb any residual heat.[17]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper. Causality: Washing with cold water removes residual acids and other water-soluble impurities. A neutral filtrate indicates that the acid has been successfully removed.[17]
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. The expected yield of the mixed isomer product is approximately 86% (around 3.27 g).[10]
4.4. Purification
The crude product is a mixture of isomers.[10] For many applications, this mixture may be used directly. If separation of the isomers is required, column chromatography is necessary. For general purity improvement, recrystallization is effective.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture to obtain a product of higher purity.[18]
Caption: Experimental workflow for the nitration of 2,5-dimethoxybenzaldehyde.
Product Characterization
-
Appearance: The product is expected to be a yellow crystalline solid.
-
Yield: Approximately 86% for the mixture of isomers.[10]
-
Isomer Ratio: The crude product is reported to be a mixture of primarily 3,6-dimethoxy-2-nitrobenzaldehyde and 4-nitro-2,5-dimethoxybenzaldehyde, with the former being the major isomer.[10]
-
Analysis: The identity and purity of the product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopy (¹H NMR, ¹³C NMR, IR).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product precipitation | Product is soluble in the acidic aqueous mixture; reaction did not proceed. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[17] Confirm reaction completion with TLC before work-up. |
| Dark, oily product | Formation of oxidation byproducts or impurities due to overheating. | Ensure adequate cooling during nitric acid addition. Recrystallize the crude product or purify by column chromatography. |
| Reaction becomes too hot | Nitric acid was added too quickly. | Immediately slow or stop the addition and enhance cooling. For future runs, add the acid more slowly and in smaller portions. |
Conclusion
This application note provides a reliable and well-documented protocol for the nitration of 2,5-dimethoxybenzaldehyde. By understanding the underlying chemical principles, adhering strictly to the safety protocols, and carefully controlling the reaction conditions, researchers can successfully synthesize nitrated 2,5-dimethoxybenzaldehyde derivatives. These products serve as crucial intermediates for further synthetic elaboration in the fields of medicinal chemistry and materials science.
References
- Nitration reaction safety - YouTube. (2024).
-
Why does the nitration of furan require HNO3 and acetic anhydride? - Quora. (2019). Available at: [Link]
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
-
The Duality of Mechanism for Nitration in Acetic Anhydride - RSC Publishing. (1969). Available at: [Link]
- Exploring the Reaction Mechanism of Menke Nitration. (n.d.).
- How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. (2024).
- Nitration: An Overview of Recent Developments and Processes. (n.d.).
-
Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12 - Filo. (2025). Available at: [Link]
-
Kinetics of Aromatic Nitration in Acetic Anhydride. (1958). Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]
-
Nitration - Wikipedia. (n.d.). Available at: [Link]
-
Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde - Taylor & Francis. (2006). Available at: [Link]
-
Electrophilic substitution reactions of benzaldehyde - YouTube. (2022). Available at: [Link]
-
2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Sciencemadness Discussion Board. (2006). Available at: [Link]
-
Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. (n.d.). Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available at: [Link]
-
Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. (1956). Available at: [Link]
-
Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - designer-drug.com. (n.d.). Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018). Available at: [Link]
- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents. (n.d.).
-
2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (n.d.). Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Available at: [Link]
-
Synthesis of 2-nitrobenzaldehyde - PrepChem.com. (n.d.). Available at: [Link]
-
2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. youtube.com [youtube.com]
- 4. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. The duality of mechanism for nitration in acetic anhydride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. designer-drug.com [designer-drug.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ehs.com [ehs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. safrole.com [safrole.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: 2,5-Dimethoxy-3-nitrobenzaldehyde as a Privileged Scaffold in Heterocycle Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction and Strategic Utility
In advanced organic synthesis, the selection of highly functionalized aromatic building blocks dictates the efficiency of downstream heterocycle construction. 2,5-Dimethoxy-3-nitrobenzaldehyde is a uniquely privileged scaffold due to its precise stereoelectronic topography. The juxtaposition of an electrophilic formyl group and a reducible ortho-nitro group provides a classic latent nucleophile-electrophile pairing, ideal for annulation reactions. Furthermore, the electron-donating 2,5-dimethoxy substituents enrich the aromatic core, stabilizing reactive intermediates and providing synthetic handles for subsequent functionalization or tuning of photophysical properties[1, 2].
This guide details the mechanistic rationale and self-validating protocols for utilizing this reagent in two critical areas of drug development and chemical biology: the synthesis of fluorinated indoles (pharmacophores) and meso-aryl BODIPY fluorophores (biomarker imaging).
Synthesis of 2-(Trifluoromethyl)indoles via Reductive Cyclization
Mechanistic Causality
The incorporation of a trifluoromethyl (–CF₃) group into an indole core drastically enhances its metabolic stability and lipophilicity—key parameters in drug design. Using 2,5-dimethoxy-3-nitrobenzaldehyde, the synthesis of 2-CF₃-indoles is achieved via a cascade sequence [1].
-
Olefination: The aldehyde undergoes catalytic olefination with CF₃CCl₃ to form an ortho-nitrostyrene.
-
Enamine Formation: Nucleophilic addition of a secondary amine (pyrrolidine) generates an
-CF₃- -(2-nitroaryl) enamine. -
Reductive Cyclization: The critical step utilizes a mild Fe/AcOH/H₂O reduction system. Iron specifically reduces the nitro group to an aniline without over-reducing the enamine double bond. The nascent aniline immediately undergoes an intramolecular nucleophilic attack on the enamine, eliminating pyrrolidine to aromatize into the thermodynamically stable indole.
Mechanistic workflow for the synthesis of 2-CF3-indoles via reductive cyclization.
Protocol 1: One-Pot Enamine Formation and Reductive Cyclization
Self-Validating System: This protocol utilizes visual and chromatographic cues to ensure reaction progression without the need for intermediate isolation.
Reagents:
-
ortho-Nitrostyrene intermediate (derived from 2,5-dimethoxy-3-nitrobenzaldehyde) (1.0 eq)
-
Pyrrolidine (3.0 eq)
-
Iron powder (Fe) (10.0 eq)
-
Glacial Acetic Acid (AcOH) / H₂O (10:1 v/v)
Step-by-Step Methodology:
-
Enamine Formation: Dissolve the ortho-nitrostyrene intermediate in anhydrous DMF. Add pyrrolidine (3.0 eq) dropwise at room temperature.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot will rapidly disappear, replaced by a highly polar, brightly colored enamine spot.
-
-
Reduction Initiation: Once the enamine is fully formed (typically 2 hours), add the Fe powder directly to the reaction vessel, followed by the slow addition of the AcOH/H₂O mixture.
-
Causality Note: The exotherm must be controlled. AcOH serves as both the proton source for nitro reduction and the acid catalyst for the subsequent cyclization elimination.
-
-
Cyclization: Heat the mixture to 80 °C for 4 hours.
-
Validation Check: The reaction mixture will transition from a bright enamine color to a dark, rust-brown suspension (formation of iron oxides). TLC will show the emergence of a non-polar, UV-active spot corresponding to the indole.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove iron sludge, and wash with EtOAc. Neutralize the filtrate with saturated NaHCO₃, extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography to yield the 4,5-dimethoxy-7-nitro-2-(trifluoromethyl)indole.
Synthesis of meso-Aryl BODIPY Fluorophores
Mechanistic Causality
BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are premier fluorescent probes. 2,5-Dimethoxy-3-nitrobenzaldehyde is an exceptional precursor for meso-aryl BODIPYs [2]. The electron-withdrawing nitro group accelerates the initial acid-catalyzed electrophilic aromatic substitution with pyrrole. More importantly, the steric bulk of the ortho-nitro and meta-methoxy groups restricts the rotation of the meso-phenyl ring in the final product. This restricted rotation minimizes non-radiative energy decay, significantly boosting the fluorescence quantum yield of the dye.
Three-step synthesis of meso-aryl BODIPY dyes from 2,5-dimethoxy-3-nitrobenzaldehyde.
Protocol 2: Condensation, Oxidation, and Boron Complexation
Self-Validating System: The BODIPY synthesis is characterized by dramatic, unmistakable colorimetric and photophysical changes at each step.
Reagents:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (1.0 eq)
-
2,4-Dimethyl-3-ethylpyrrole (2.05 eq)
-
Trifluoroacetic acid (TFA) (cat., 0.1 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 eq)
-
Triethylamine (TEA) (6.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (8.0 eq)
Step-by-Step Methodology:
-
Dipyrromethane Condensation: Dissolve the aldehyde and pyrrole in rigorously degassed, anhydrous CH₂Cl₂ under an argon atmosphere. Shield the flask from light (aluminum foil) to prevent premature photo-oxidation. Add TFA. Stir at room temperature for 12 hours.
-
Validation Check: The solution will remain relatively pale. Complete consumption of the aldehyde is confirmed via TLC.
-
-
Oxidation to Dipyrromethene: Add DDQ dissolved in CH₂Cl₂ dropwise. Stir for 1 hour.
-
Validation Check: The solution will immediately turn a deep, opaque red/purple. This intense pigmentation confirms the restoration of extended
-conjugation across the dipyrromethene backbone.
-
-
Boron Complexation: Add TEA and stir for 15 minutes to fully deprotonate the pyrrolic nitrogens. Subsequently, add BF₃·OEt₂ dropwise. Stir for 2 hours.
-
Causality Note: TEA must be added before BF₃·OEt₂ to generate the nucleophilic nitrogen anions required to chelate the electrophilic boron center.
-
Validation Check: Shine a 365 nm handheld UV lamp on the flask. A brilliant, intense fluorescence will immediately become visible, confirming the rigidification of the BODIPY core.
-
-
Workup & Isolation: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (CH₂Cl₂/Hexane 3:7).
-
Validation Check: The final product elutes as a dark red solid band with an R_f of ~0.5. The melting point of the pure solid should be 181–183 °C [2].
-
Quantitative Data Summary
The following table summarizes the expected yields and key physicochemical properties of the heterocycles synthesized from 2,5-dimethoxy-3-nitrobenzaldehyde based on the cited literature.
| Target Heterocycle | Intermediate Stage | Key Reagents | Yield (%) | Self-Validating Properties | Ref. |
| 2-CF₃-Indole Derivative | ortho-Nitrostyrene | CF₃CCl₃, Ru cat. | 43–47% | Pale yellow solid, mp 95–97 °C | [1] |
| 2-CF₃-Indole Derivative | Pyrrolidine, Fe, AcOH | 80–85% | Shift to non-polar TLC spot | [1] | |
| meso-Aryl BODIPY | Dipyrromethene | DDQ, TEA, BF₃·OEt₂ | 36% (Over 3 steps) | Dark red solid, mp 181-183 °C, R_f = 0.5, Intense UV Fluorescence | [2] |
References
-
Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 26(23), 7277.[Link]
- Bertozzi, C. R., Agard, N. J., Baskin, J. M., Prescher, J. A., & Sletten, E. M. (2018). Reactive labelling compounds and uses thereof. U.S. Patent No. 10,119,972 B2. U.S.
Application Note: 2,5-Dimethoxy-3-nitrobenzaldehyde as a Strategic Precursor in Advanced Pharmaceutical Synthesis
Executive Summary
In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) requires highly functionalized, versatile building blocks. 2,5-Dimethoxy-3-nitrobenzaldehyde has emerged as a privileged scaffold in organic synthesis. Its unique substitution pattern—combining a reactive electrophilic carbonyl, a reducible ortho-nitro group, and electron-donating methoxy ethers—enables divergent synthetic pathways. This application note details the mechanistic rationale, validated protocols, and quantitative metrics for utilizing this precursor in the development of fluorinated pharmacophores, complex polyketide antibiotics, and theranostic imaging probes.
Mechanistic Rationale: The Synthetic Utility of the Scaffold
The strategic value of 2,5-dimethoxy-3-nitrobenzaldehyde lies in the orthogonal reactivity of its functional groups, which allows for site-selective transformations without the need for excessive protecting group manipulation:
-
The Aldehyde Hub: Acts as a highly electrophilic center for C–C bond formation. It readily undergoes olefination, asymmetric aldol additions, and acid-catalyzed condensations with pyrroles[1][2][3].
-
The Latent Amine (Nitro Group): Positioned strategically on the ring, the nitro group is strongly electron-withdrawing, which activates the ring for specific substitutions. More importantly, upon reduction to an aniline derivative, it acts as an internal nucleophile, triggering intramolecular cyclizations to form complex heterocycles like indoles[1].
-
The Masked Quinone (Dimethoxy Groups): The 2,5-dimethoxy substitution provides crucial electron density that stabilizes reactive intermediates (such as oxocarbenium ions). In the synthesis of ansamycin antibiotics, these groups are ultimately subjected to oxidative demethylation to reveal the biologically active C15-benzoquinone core[2].
Pathway Visualization
Synthetic divergence of 2,5-dimethoxy-3-nitrobenzaldehyde into key pharmaceutical classes.
Key Pharmaceutical Applications
Fluorinated Pharmacophores: 2-CF3-Indole Derivatives
The incorporation of trifluoromethyl (CF3) groups into indole cores dramatically improves the metabolic stability, lipophilicity, and binding affinity of resulting APIs. demonstrated that 2,5-dimethoxy-3-nitrobenzaldehyde is an ideal starting material for this class of compounds. The aldehyde undergoes a copper-catalyzed olefination with CF3CCl3 to yield an ortho-nitrostyrene intermediate. Subsequent one-pot reduction of the nitro group using an Fe/AcOH/H2O system initiates an intramolecular cyclization, seamlessly constructing the 2-CF3-indole architecture[1].
Complex Natural Products: Ansamycin Antibiotics
Ansamycins, such as Macbecin I and geldanamycin, are potent Hsp90 inhibitors with profound antitumor and antibiotic properties. Their synthesis requires the precise construction of a stereochemically dense polyketide "ansa" chain tethered to an aromatic core. utilized 2,5-dimethoxy-3-nitrobenzaldehyde as the foundational C15-benzoquinone precursor. The critical chain-elongation step involves a highly diastereoselective syn-aldol addition between the aldehyde and a chiral Z(O)-boron enolate, setting the absolute stereochemistry required for biological activity[2].
Theranostic Agents: BODIPY Fluorescent Probes
In the realm of chemical biology and diagnostic imaging, 2,5-dimethoxy-3-nitrobenzaldehyde is utilized to synthesize azido-BODIPY fluorescent probes. The aldehyde is condensed with 2,4-dimethyl-3-ethylpyrrole to form a dipyrromethene core. The nitro group is subsequently converted into an azide, enabling the probe to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for the bioorthogonal labeling and imaging of glycans in living systems .
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Olefination to Trifluoromethylated Styrenes
Adapted from the methodology for 2-CF3-indole precursors[1].
-
Hydrazone Formation: In a 1000 mL round-bottom flask, charge hydrazine hydrate (N2H4·H2O, 1.05 eq). Slowly add a solution of 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) in absolute ethanol under vigorous stirring.
-
Causality: Hydrazine acts as an alpha-effect nucleophile, rapidly condensing with the aldehyde. Vigorous stirring prevents localized concentration gradients that could otherwise lead to the formation of undesired symmetric azine dimers.
-
-
Catalyst Activation: After 3 hours (validate complete aldehyde consumption via TLC), add 1,2-ethylenediamine (1.5 eq) and CuCl (0.1 eq). Stir for 2 minutes.
-
Causality: The bidentate ethylenediamine ligand coordinates with the insoluble Cu(I) chloride, solubilizing the catalyst and tuning its redox potential to facilitate the upcoming single-electron transfer (SET) event.
-
-
Radical Olefination: Cool the reaction vessel in a cold water bath. Add 1,1,1-trichloro-2,2,2-trifluoroethane (CF3CCl3, 1.5 eq) in one rapid portion.
-
Causality: Cu(I) reduces CF3CCl3 to generate an electrophilic trifluoromethyl radical, which adds across the hydrazone double bond. The cold water bath is critical; it suppresses the exothermic radical propagation, preventing thermal degradation of the diazo intermediate and ensuring high Z/E stereoselectivity.
-
-
Isolation: Quench, extract with dichloromethane, and purify via silica gel chromatography to yield 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4,5-dimethoxy-2-nitrobenzene as a pale yellow solid[1].
Protocol B: Asymmetric syn-Aldol Addition for Ansamycin Scaffolds
Adapted from the Macbecin I total synthesis workflow[2].
-
Enolate Generation: Dissolve a chiral acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C under an inert argon atmosphere. Dropwise, add dibutylboron triflate (Bu2BOTf, 1.1 eq) followed by triethylamine (Et3N, 1.2 eq).
-
Causality: The combination of a strong Lewis acid (Bu2BOTf) and a mild base (Et3N) promotes the quantitative formation of a highly ordered Z(O)-boron enolate. The short, tight boron-oxygen bond restricts conformational flexibility, which is an absolute prerequisite for high stereocontrol.
-
-
Stereoselective Addition: Slowly transfer a pre-cooled (-78 °C) solution of 2,5-dimethoxy-3-nitrobenzaldehyde (1.1 eq) in CH2Cl2 to the enolate mixture. Stir at -78 °C for 1 hour, then slowly warm to 0 °C.
-
Causality: The reaction proceeds via a closed, six-membered Zimmerman-Traxler transition state. The steric bulk of the chiral auxiliary forces the aldehyde to approach exclusively from the less hindered face, establishing the syn-aldol stereochemistry with exceptional precision (>20:1 dr)[2].
-
-
Oxidative Cleavage: Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H2O2.
-
Causality: Hydrogen peroxide is required to oxidatively cleave the robust boron-aldolate complex. This releases the free benzylic alcohol product without risking base-catalyzed epimerization of the newly formed fragile stereocenters.
-
Quantitative Reaction Matrix
| Target Compound Class | Synthetic Transformation | Key Reagents / Catalysts | Yield (%) | Selectivity Metrics | Ref |
| 2-CF3-Indole Precursor | Catalytic Olefination | CF3CCl3, CuCl, N2H4·H2O | 43 – 47% | 80:20 (Z/E ratio) | [1] |
| Ansamycin Scaffolds | Asymmetric syn-Aldol | Z(O)-Boron enolate, Bu2BOTf | 88% | >20:1 (dr) | [2] |
| BODIPY Probes | Pyrrole Condensation | 2,4-dimethyl-3-ethylpyrrole | 36% (over 3 steps) | N/A | [3] |
References
1.[1] Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules (2021). URL:[Link] 2.[2] Panek, J. S., et al. "Design and synthesis of ansamycin antibiotics." Comptes Rendus Chimie (2008). URL:[Link] 3.[3] Hsu, T., et al. "Reactive labelling compounds and uses thereof." US Patent US10119972B2 (2018). URL:
Sources
application of 2,5-dimethoxy-3-nitrobenzaldehyde in dye and pigment synthesis
Application Note: 2,5-Dimethoxy-3-nitrobenzaldehyde in Advanced Dye and Pigment Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,5-Dimethoxy-3-nitrobenzaldehyde is a highly functionalized aromatic building block that plays a pivotal role in the synthesis of advanced colorants, solvatochromic dyes, and fluorescent probes. The strategic positioning of two electron-donating methoxy groups and an electron-withdrawing nitro group around an aldehyde moiety creates a unique push-pull electronic system. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound in two primary workflows: the generation of azide-functionalized BODIPY probes for Click Chemistry[1], and the synthesis of dicyanovinyl-substituted solvatochromic dyes[2].
Section 1: Mechanistic Insights into the Scaffold
The synthetic utility of 2,5-dimethoxy-3-nitrobenzaldehyde stems from its distinct electronic topography. The aldehyde group serves as the primary reactive electrophilic site for condensation reactions with nucleophiles such as pyrroles or active methylene compounds. Meanwhile, the 3-nitro group serves a dual mechanistic purpose depending on the target application:
-
Fluorescence Quencher & Latent Handle (BODIPY Probes): In the synthesis of fluorescent probes, the nitro group acts as a Photoinduced Electron Transfer (PET) quencher, rendering the initial BODIPY core non-fluorescent. Upon reduction to an amine and subsequent conversion to an azide, the PET effect is abolished. This creates a "turn-on" fluorescent probe that only emits light upon triazole formation via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1].
-
Electronic Modulator (Cyanovinyl Dyes): In push-pull dye systems, the nitro group exerts a strong hypsochromic effect by modulating the electron density migration from the methoxy donor groups to the cyanovinyl acceptor residues, directly altering the HOMO-LUMO gap and the resulting color[2].
Section 2: Synthesis of "Turn-On" Azido-BODIPY Fluorescent Probes
BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are prized in biological imaging for their high quantum yields, narrow emission bandwidths, and robust photostability[3]. The synthesis of a click-ready azido-BODIPY probe begins with the acid-catalyzed condensation of 2,5-dimethoxy-3-nitrobenzaldehyde with a pyrrole derivative.
Protocol 1: Synthesis of the Nitro-BODIPY Core
Causality & Self-Validation: Trifluoroacetic acid (TFA) is utilized to protonate the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the α-position of 2,4-dimethyl-3-ethylpyrrole. The resulting dipyrromethane intermediate is non-fluorescent and must be oxidized by DDQ to restore extended conjugation. The subsequent complexation with BF3·OEt2 locks the molecule into a rigid, planar core. The successful formation of the BODIPY core is self-validating, marked by a distinct color change to dark red and a specific TLC Rf value[1].
-
Condensation: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) and 2,4-dimethyl-3-ethylpyrrole (2.0 eq) in anhydrous CH2Cl2 under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of TFA (0.1 eq). Stir the mixture at room temperature for 12 hours. Monitor via TLC until the complete consumption of the starting aldehyde is confirmed.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 eq) to the reaction mixture to oxidize the dipyrromethane intermediate to dipyrromethene. Stir for 30 minutes.
-
Complexation: Add N,N-diisopropylethylamine (DIPEA, 5.0 eq) to neutralize the mixture, followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2, 5.0 eq). Stir for 2 hours at room temperature.
-
Purification: Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography (CH2Cl2/hexane, 3:7) to yield the nitro-BODIPY core as a dark red solid (Rf = 0.5; ~36% yield, mp 181-183°C)[1].
Workflow for synthesizing azide-functionalized BODIPY probes from the aldehyde precursor.
Section 3: Synthesis of Solvatochromic Cyanovinyl Dyes
Cyanovinyl-substituted dimethoxybenzenes act as push-pull chromophores where the methoxy groups act as electron donors (+M effect) and the cyanovinyl groups act as electron acceptors (-M effect). The introduction of the 3-nitro group alters the Intramolecular Charge Transfer (ICT), significantly shifting the absorption maxima[2].
Protocol 2: Knoevenagel Condensation for Dicyanovinyl Dyes
Causality & Self-Validation: The Knoevenagel condensation relies on the deprotonation of malononitrile by a mild base (piperidine) to form a resonance-stabilized carbanion. This carbanion attacks the electrophilic carbonyl carbon of 2,5-dimethoxy-3-nitrobenzaldehyde. Subsequent dehydration yields the highly conjugated dicyanovinyl alkene. The progression of the reaction is visually self-validating, marked by a distinct deepening of color as the extended conjugated system forms[2].
-
Preparation: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.
-
Catalysis: Add 2-3 drops of piperidine to serve as a basic catalyst.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction via TLC to ensure the disappearance of the aldehyde spot.
-
Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath to induce the precipitation of the highly crystalline dye.
-
Purification: Filter the resulting precipitate under vacuum and wash with cold ethanol. Recrystallize from methanol to obtain the pure dicyanovinyl dye in high yield.
Electronic push-pull ICT mechanism in cyanovinyl dyes derived from the aldehyde.
Section 4: Quantitative Photophysical Data
The structural modifications directly dictate the photophysical properties of the synthesized dyes. The table below summarizes the comparative spectral data based on the functionalization of the 2,5-dimethoxy-3-nitrobenzaldehyde scaffold.
| Compound Derivative | Primary Application | Absorption Max (λmax) | Emission Max (λem) | Key Structural Feature & Behavior |
| Nitro-BODIPY Core | Fluorescent Probe Precursor | ~520 nm | Quenched | 3-Nitro group acts as a PET quencher, preventing fluorescence[1]. |
| Triazolyl-BODIPY | Bio-imaging / Click-Labeling | ~525 nm | ~535 nm | Triazole formation abolishes PET, restoring high quantum yield fluorescence[4]. |
| Dicyanovinyl Dye | Solvatochromic Pigment | 400 - 460 nm | Solvent Dependent | Strong ICT from methoxy donors to cyanovinyl acceptors; highly solvatochromic[2]. |
References
- Title: US10119972B2 - Reactive labelling compounds and uses thereof Source: Google Patents URL
- Source: Journal of Chemical Research (mdma.ch)
Sources
- 1. US10119972B2 - Reactive labelling compounds and uses thereof - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. US10119972B2 - Reactive labelling compounds and uses thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
experimental procedure for condensation reactions with 2,5-dimethoxy-3-nitrobenzaldehyde
Application Note: Condensation Protocols for 2,5-Dimethoxy-3-nitrobenzaldehyde
Introduction & Substrate Profile
2,5-Dimethoxy-3-nitrobenzaldehyde (CAS: 93-02-7, isomer specific) is a highly functionalized aromatic building block characterized by a unique "1,2,3" substitution pattern. Unlike its more common isomer, 2,5-dimethoxy-4-nitrobenzaldehyde (a precursor to 2C-series phenethylamines), the 3-nitro variant offers distinct steric and electronic properties valuable for the synthesis of 4-substituted indoles , benzofurans , and novel kinase inhibitors.
Key Chemical Features:
-
Electronic Push-Pull: The electron-withdrawing nitro group (
) at the 3-position activates the aldehyde carbonyl toward nucleophilic attack, counteracting the electron-donating effects of the methoxy groups. -
Steric Crowding: The aldehyde group (C1) is flanked by a methoxy group (C2), which is itself adjacent to the nitro group (C3). This proximity creates significant steric strain, often requiring elevated temperatures or specific catalysts to drive condensation reactions to completion.
-
Regiochemistry Warning: Direct nitration of 2,5-dimethoxybenzaldehyde yields a mixture favoring the 6-nitro isomer. Researchers must verify the 3-nitro regiochemistry via
-NMR (coupling constants) prior to use.
Reaction Class 1: The Henry Reaction (Nitroaldol)[1]
This protocol describes the condensation of 2,5-dimethoxy-3-nitrobenzaldehyde with nitromethane to form 2,5-dimethoxy-3,
Mechanism & Rationale
The reaction proceeds via a base-catalyzed addition of the nitronate anion to the aldehyde, followed by dehydration. Due to the steric bulk at the C2 position, the dehydration step can be rate-limiting. We utilize ammonium acetate in glacial acetic acid, which acts as both solvent and dual acid-base catalyst, facilitating the elimination of water.
Experimental Protocol
Reagents:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (
equiv)[1][2] -
Nitromethane (
- equiv) -
Ammonium Acetate (
equiv) -
Glacial Acetic Acid (Solvent, 5 mL per gram of aldehyde)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas manifold (
or Ar). -
Dissolution: Charge the flask with 2,5-dimethoxy-3-nitrobenzaldehyde and glacial acetic acid. Stir until dissolved.
-
Addition: Add nitromethane followed by ammonium acetate. The solution typically turns yellow-orange.
-
Reflux: Heat the mixture to 90–100°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the highly fluorescent nitrostyrene ( ).
-
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (
reaction volume).-
Observation: A bright yellow/orange precipitate should form immediately.
-
-
Purification: Filter the solid using a Büchner funnel. Wash copiously with cold water to remove acetic acid. Recrystallize from hot Ethanol/Acetic Acid (9:1) if necessary.[3][4]
Data Summary:
| Parameter | Specification |
| Typical Yield | 75 – 85% |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 112 – 115°C |
| Vinylic protons appear as doublets ( |
Reaction Class 2: Knoevenagel Condensation
This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile) to generate push-pull chromophores useful for optical materials or further heterocycle synthesis.
Experimental Protocol
Reagents:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (
mmol) -
Malononitrile (
mmol) -
Piperidine (Catalytic, 2–3 drops)
-
Ethanol (Absolute, 5 mL)
Step-by-Step Workflow:
-
Mixing: In a 25 mL flask, dissolve the aldehyde and malononitrile in absolute ethanol.
-
Catalysis: Add piperidine. A transient color change (often red) indicates deprotonation of the malononitrile.
-
Reaction: Stir at reflux (78°C) for 2 hours.
-
Note: Due to the electron-withdrawing 3-nitro group, this reaction is faster than with unsubstituted benzaldehydes.
-
-
Isolation: Cool to
. The product usually precipitates out. Filter and wash with cold ethanol.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent pathways available from the 3-nitro intermediate, highlighting its utility in indole synthesis.
Caption: Divergent synthetic pathways transforming the 3-nitro aldehyde into indoles or chromophores.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Henry) | Incomplete dehydration due to steric hindrance at C2. | Increase reaction time; add 4Å molecular sieves to scavenge water; switch solvent to Toluene with Dean-Stark trap. |
| Dark/Tarred Product | Polymerization of the nitrostyrene (sensitive to base). | Reduce the amount of Ammonium Acetate; ensure inert atmosphere ( |
| Starting Material Recovery | Catalyst deactivation. | Add fresh Ammonium Acetate after 3 hours; ensure Glacial Acetic Acid is anhydrous. |
References
-
Regioselective Synthesis & Nitration: Rubenstein, L. (1925). "Substitution in derivatives of quinol ethers." Journal of the Chemical Society, Transactions, 127, 1998–2004.[5] Link[5]
-
Indole Synthesis via Henry Reaction: Tilyabaev, Z., et al. (2021). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(24), 7600. Link
-
General Henry Reaction Protocols: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. Link
-
Alpkinidine Analogues Synthesis: Sperry, J., et al. (2022). "Toward the Total Synthesis of Alpkinidine." ACS Omega, 7(23), 19800–19810. Link
Sources
Synthesis of Novel Schiff Bases from 2,5-Dimethoxy-3-nitrobenzaldehyde: A Comprehensive Guide for Researchers
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel Schiff bases derived from 2,5-dimethoxy-3-nitrobenzaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers detailed protocols, mechanistic insights, and a basis for the exploration of this promising class of compounds. While specific literature on Schiff bases from this exact aldehyde is emerging, the principles and procedures outlined herein are extrapolated from extensive research on structurally analogous nitro- and methoxy-substituted benzaldehydes.
Introduction: The Rationale and Potential of Substituted Benzaldehyde Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science.[1][2] The synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde, allows for vast structural diversity and the fine-tuning of physicochemical and biological properties.[3][4]
The choice of 2,5-dimethoxy-3-nitrobenzaldehyde as the aldehydic precursor is strategic. The molecule's architecture, featuring electron-donating methoxy groups and a potent electron-withdrawing nitro group, is anticipated to impart significant biological activity to the resulting Schiff bases.[5] The electronic effects of these substituents can modulate the reactivity of the imine bond and influence interactions with biological targets.[5] Analogous compounds have demonstrated a wide spectrum of bio-activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[5]
This guide will provide a robust starting point for the synthesis and investigation of novel Schiff bases derived from 2,5-dimethoxy-3-nitrobenzaldehyde, with a focus on scientific integrity and practical application.
Materials and Reagents
Starting Aldehyde: Physicochemical Properties
A thorough understanding of the starting material is critical for accurate stoichiometry and reaction planning. The data for the structurally similar 2-hydroxy-5-methoxy-3-nitrobenzaldehyde is presented as a reference.
| Property | Value (for 2-hydroxy-5-methoxy-3-nitrobenzaldehyde) | Reference |
| Molecular Formula | C₈H₇NO₅ | [6][7] |
| Molecular Weight | 197.14 g/mol | [6][7] |
| Appearance | Powder | [8] |
| Melting Point | 129-134 °C | [8] |
| Solubility | Slightly soluble in water | [9] |
Note: Physicochemical properties for 2,5-dimethoxy-3-nitrobenzaldehyde should be experimentally determined. A related isomer, 2,3-dimethoxy-5-nitro-benzaldehyde, has a reported melting point of 115 °C.[10]
Primary Amines
A wide array of primary amines can be employed to generate a library of Schiff bases. The choice of amine will significantly impact the steric and electronic properties of the final compound.
Commonly Used Primary Amines:
-
Aniline and substituted anilines (e.g., p-toluidine, p-chloroaniline)
-
Aliphatic amines (e.g., ethanolamine, ethylenediamine)
-
Amino acids and their esters
-
Heterocyclic amines (e.g., aminopyridines, aminothiazoles)
Solvents and Catalysts
-
Solvents: Absolute ethanol or methanol are the most common and effective solvents for this reaction.
-
Catalyst: A few drops of glacial acetic acid are typically used to catalyze the reaction.[3]
Synthesis Protocol: A Step-by-Step Guide
This protocol is a generalized procedure and may require optimization based on the specific primary amine used.
Reaction Workflow
Caption: Workflow for the synthesis of Schiff bases.
Detailed Experimental Procedure
-
Preparation of Reactant Solutions:
-
In a round-bottom flask, dissolve one molar equivalent of 2,5-dimethoxy-3-nitrobenzaldehyde in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve one molar equivalent of the chosen primary amine in absolute ethanol.
-
-
Reaction:
-
Add the amine solution to the aldehyde solution dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion of the reaction (as indicated by the consumption of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
The solid Schiff base product, which often precipitates upon cooling, is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified crystalline product in a desiccator.
-
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis and purity of the Schiff bases is achieved through various spectroscopic techniques.
Spectroscopic Analysis
| Technique | Key Observational Data | Rationale |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1693 cm⁻¹) and the N-H stretching of the primary amine. Appearance of a new strong band in the region of 1604-1628 cm⁻¹ corresponding to the C=N (azomethine) stretch.[11][12] | Confirms the formation of the imine bond, a hallmark of Schiff bases. |
| ¹H-NMR | Appearance of a characteristic singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.3-9.0 ppm.[13][12] Disappearance of the aldehydic proton signal (around δ 9.8 ppm) and the amine protons. | Provides definitive structural evidence of Schiff base formation and allows for the analysis of the electronic environment of the protons. |
| ¹³C-NMR | Appearance of a signal for the azomethine carbon (-C=N-) typically in the range of δ 158-165 ppm.[11] | Confirms the presence of the imine carbon and provides further structural elucidation. |
| Mass Spec. | The molecular ion peak (M+) should correspond to the calculated molecular weight of the synthesized Schiff base. | Determines the molecular weight and confirms the identity of the compound. |
Potential Applications in Drug Development
The structural motifs present in Schiff bases derived from 2,5-dimethoxy-3-nitrobenzaldehyde suggest significant potential in various therapeutic areas.
Antimicrobial and Antifungal Activity
Schiff bases are well-documented for their broad-spectrum antimicrobial properties.[14][15][16] The imine group is crucial for their biological activity, and the presence of methoxy and nitro groups can enhance their efficacy.[5][16]
-
Mechanism of Action: While not fully elucidated, the antimicrobial action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of enzymes in microorganisms, leading to interference with normal cell processes.
-
Evaluation Protocols:
-
Agar Well/Disc Diffusion Method: A qualitative method to assess antimicrobial activity by measuring the zone of inhibition around a disc impregnated with the test compound.[13]
-
Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[14] The planar nature of the aromatic rings and the imine bond can facilitate intercalation with DNA, while the electronic properties can influence interactions with key enzymes.
General Reaction Scheme
Caption: General reaction for Schiff base synthesis.
Safety and Handling
Appropriate safety precautions must be observed when handling the reagents and products involved in this synthesis.
-
2,5-Dimethoxybenzaldehyde (analogue): May cause skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[17][18]
-
Nitrobenzaldehydes (general): Harmful if swallowed. Irritating to eyes, respiratory system, and skin.[19]
-
Primary Amines: Many are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of Schiff bases from 2,5-dimethoxy-3-nitrobenzaldehyde represents a promising avenue for the discovery of novel therapeutic agents. The straightforward and versatile nature of the synthesis allows for the creation of diverse chemical libraries. This guide provides a solid foundation for researchers to explore this area, from initial synthesis and characterization to the evaluation of their biological potential. The unique electronic properties conferred by the dimethoxy and nitro substituents make these compounds particularly compelling candidates for further investigation in antimicrobial and anticancer drug discovery programs.
References
-
Molecules. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Retrieved from [Link]
-
Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research. Retrieved from [Link]
-
Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]
-
AlDamen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Retrieved from [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
Journal of Al-Nahrain University. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR for Schiff base derivative (E1). Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C8H7NO5 | CID 522218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-羟基-5-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]
- 11. ukm.my [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajol.info [ajol.info]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Application Note: 2,5-Dimethoxy-3-nitrobenzaldehyde as a Strategic Scaffold in Bioactive Molecule Synthesis
This Application Note and Protocol Guide is designed to provide high-level technical guidance on the use of 2,5-dimethoxy-3-nitrobenzaldehyde in the synthesis of bioactive molecules.
Executive Summary
2,5-Dimethoxy-3-nitrobenzaldehyde is a specialized aromatic building block characterized by a unique substitution pattern: a nitro group at the 3-position flanked by a methoxy group at the 2-position and the aldehyde at the 1-position.[1] This steric and electronic configuration distinguishes it from the more common 4-nitro (2C-N precursor) and 6-nitro (indole precursor) isomers.
Its primary utility lies in:
-
Fluorescent Probe Development: Serving as the meso-aryl scaffold for BODIPY (boron-dipyrromethene) dyes, where the nitro group acts as an electronic modulator or a handle for further functionalization (e.g., reduction to an amine for bioconjugation).
-
Structure-Activity Relationship (SAR) Studies: Accessing novel 3-substituted phenethylamines and isoquinolines to probe the steric tolerance of binding pockets (e.g., 5-HT receptors, kinase domains) that traditionally accommodate 4-substituted analogs.
-
Antimicrobial Schiff Bases: Generating electron-deficient imines for antibacterial screening.
Chemical Profile & Reactivity[2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 2,5-Dimethoxy-3-nitrobenzaldehyde |
| CAS Number | Note: Often custom synthesized; related acid is 17894-26-7 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, hot Ethanol |
| Key Reactivity | Carbonyl condensation (Henry, Knoevenagel), Nitro reduction |
Structural Insight: The 3-nitro group is meta to the aldehyde and ortho to the 2-methoxy group. This creates a crowded environment around the C2-C3 bond, influencing the rotational freedom of the nitro group and affecting the electronics of the aldehyde via the "ortho effect." Unlike ortho-nitrobenzaldehydes (2-nitro), this isomer does not readily undergo reductive cyclization to form indoles, making it a stable intermediate for preserving the benzene core.
Key Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from 2,5-dimethoxy-3-nitrobenzaldehyde.
Caption: Divergent synthetic workflows for 2,5-dimethoxy-3-nitrobenzaldehyde yielding fluorescent probes, neurochemical tools, and antimicrobial agents.
Detailed Experimental Protocols
Protocol A: Synthesis of Functionalized BODIPY Probes
Objective: To synthesize a meso-(3-nitro-2,5-dimethoxyphenyl)-BODIPY dye. The nitro group quenches fluorescence via photoinduced electron transfer (PeT). Subsequent reduction to the amine restores fluorescence, creating a "turn-on" probe for reductase activity or hypoxia.
Reagents:
-
2,4-Dimethylpyrrole (2.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 eq)
-
BF₃·OEt₂ (Boron trifluoride diethyl etherate) (6.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
Solvents: Dry DCM (Dichloromethane)
Procedure:
-
Condensation: In a flame-dried flask under N₂, dissolve the aldehyde (1 mmol) and 2,4-dimethylpyrrole (2.1 mmol) in dry DCM (20 mL). Add 2 drops of TFA. Stir at room temperature (RT) for 3–12 hours. Checkpoint: Monitor by TLC for the disappearance of the aldehyde.
-
Oxidation: Add DDQ (1 mmol) to the reaction mixture. Stir for 30–60 minutes. The solution will turn dark red/brown.
-
Complexation: Cool the mixture to 0°C (ice bath). Add DIPEA (6 mmol) followed slowly by BF₃·OEt₂ (6 mmol).
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours.
-
Workup: Wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient). The product typically appears as a metallic green solid with strong orange/red fluorescence in solution.
Mechanism Note: The 3-nitro group provides a unique electronic environment. Unlike the 4-nitro isomer, the 3-nitro group is sterically crowded by the 2-methoxy group, which may twist the aryl ring out of planarity with the BODIPY core, affecting the quantum yield and PeT efficiency.
Protocol B: Henry Reaction to 3-Nitro-2,5-dimethoxy-β-nitrostyrene
Objective: To synthesize the nitrostyrene intermediate for accessing 3-substituted phenethylamines (SAR analogs of the 2C class).
Reagents:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (10 mmol)
-
Nitromethane (excess, solvent/reagent) or 1.5 eq in AcOH
-
Ammonium Acetate (NH₄OAc) (0.5 eq)
Procedure:
-
Setup: Mix the aldehyde (2.11 g, 10 mmol) and NH₄OAc (0.38 g) in Nitromethane (10–15 mL).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The color will darken to deep orange/red.
-
Workup: Remove excess nitromethane under reduced pressure.
-
Crystallization: Dissolve the residue in a minimum amount of boiling Isopropyl Alcohol (IPA). Allow to cool slowly to RT, then to 4°C.
-
Filtration: Collect the yellow/orange needles by vacuum filtration. Wash with cold IPA.
Self-Validating Check:
-
H-NMR: Look for the characteristic trans-alkene doublets (coupling constant J ≈ 13–14 Hz) in the 7.5–8.5 ppm region. The absence of the aldehyde proton (~10.4 ppm) confirms conversion.
Protocol C: Antimicrobial Schiff Base Screening
Objective: Rapid synthesis of imines for biological assay.
Procedure:
-
Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1 mmol) in Ethanol (10 mL).
-
Add an equimolar amount of the primary amine (e.g., aniline, sulfanilamide).
-
Add 1 drop of Glacial Acetic Acid.
-
Reflux for 2–6 hours.
-
Cool to precipitate the Schiff base. Recrystallize from Ethanol.[4]
Data Presentation for Bioactivity: When testing these derivatives, organize data as follows:
| Compound ID | R-Group (Amine) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | LogP (Calc) |
| SB-3N-01 | Phenyl | Data | Data | 2.45 |
| SB-3N-02 | 4-Sulfonamide | Data | Data | 1.10 |
Safety and Handling (MSDS Highlights)
-
Nitro Compounds: While 2,5-dimethoxy-3-nitrobenzaldehyde is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
-
Nitrostyrenes: The product of the Henry reaction is a potent lachrymator and skin irritant. Handle only in a fume hood.
-
Storage: Store the aldehyde in a cool, dry place protected from light. The aldehyde can oxidize to the corresponding benzoic acid (2,5-dimethoxy-3-nitrobenzoic acid) upon prolonged air exposure.
References
-
BODIPY Synthesis & Applications
-
Henry Reaction Protocols
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Link
- Context: Foundational protocols for nitrostyrene synthesis from dimethoxybenzaldehydes (Note: Specific reference to general methodology for methoxy-nitro-benzaldehydes).
-
-
Bioactive Indoles and Nitrobenzaldehydes
-
Schiff Base Antimicrobials
-
Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. Link
- Context: Validates the rationale for synthesizing Schiff bases from nitro-methoxy benzaldehydes for antibacterial screening.
-
Sources
- 1. 2,5-Dimethoxy-3-nitrobenzaldehyde | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. reddit.com [reddit.com]
- 5. US10119972B2 - Reactive labelling compounds and uses thereof - Google Patents [patents.google.com]
- 6. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Multi-Step Synthesis Pathways Utilizing 2,5-Dimethoxy-3-nitrobenzaldehyde as a Versatile Synthetic Building Block
Abstract
This technical guide provides an in-depth exploration of multi-step synthesis pathways originating from 2,5-dimethoxy-3-nitrobenzaldehyde. This compound, featuring a strategically positioned nitro group and a reactive aldehyde functionality on an electron-rich dimethoxybenzene scaffold, serves as a valuable and versatile intermediate in medicinal chemistry and materials science. We present detailed, field-proven protocols for the synthesis of the core building block and its subsequent elaboration into complex heterocyclic systems, specifically focusing on the synthesis of substituted indoles and novel secondary amines via reductive amination. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 2,5-Dimethoxy-3-nitrobenzaldehyde
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic route. 2,5-Dimethoxy-3-nitrobenzaldehyde is a scaffold of significant interest due to the orthogonal reactivity of its functional groups. The electron-donating methoxy groups activate the aromatic ring, while the electron-withdrawing nitro and aldehyde groups provide distinct handles for sequential chemical transformations.[1] This substitution pattern allows for the construction of complex molecular architectures, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials.[2]
The primary challenge in utilizing this reagent lies in its synthesis. Direct nitration of the commercially available 2,5-dimethoxybenzaldehyde yields a mixture of isomers, with the desired 3-nitro product often being a minor component.[3][4] Therefore, a robust and reproducible protocol for its synthesis and purification is paramount for its successful application in multi-step pathways.
Synthesis of the Core Building Block: 2,5-Dimethoxy-3-nitrobenzaldehyde
The preparation of 2,5-dimethoxy-3-nitrobenzaldehyde is typically achieved through the electrophilic nitration of 2,5-dimethoxybenzaldehyde. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the temperature and the nitrating agent used.
Synthetic Workflow
The workflow involves the controlled nitration of the starting benzaldehyde derivative, followed by a careful workup and purification to isolate the desired 3-nitro isomer from other regioisomers.
Caption: Workflow for the synthesis of 2,5-dimethoxy-3-nitrobenzaldehyde.
Experimental Protocol: Nitration of 2,5-Dimethoxybenzaldehyde
This protocol is adapted from literature procedures which report the formation of multiple isomers, requiring careful purification.[3][4]
Materials:
-
2,5-Dimethoxybenzaldehyde (1.0 eq)
-
Glacial Acetic Acid (AcOH)
-
65% Nitric Acid (HNO₃)
-
Deionized Water (H₂O)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath, dissolve 2,5-dimethoxybenzaldehyde (e.g., 5.0 g, 30.1 mmol) in glacial acetic acid (15 mL).
-
While maintaining the temperature at 0-5 °C, add 65% nitric acid (e.g., 36 mL) dropwise to the stirring solution over 30 minutes. The reaction is exothermic and careful temperature control is crucial to minimize side product formation.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 15 minutes. The mixture may partially crystallize.[4]
-
Pour the reaction mixture into a beaker containing 150 mL of cold deionized water with vigorous stirring. A precipitate will form.
-
Collect the crude solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Air-dry the solid. The crude product is a mixture of isomers, primarily 3,6-dimethoxy-2-nitrobenzaldehyde and 2,5-dimethoxy-4-nitrobenzaldehyde, with the desired 2,5-dimethoxy-3-nitrobenzaldehyde as a minor component.[3][4]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the isomers and obtain the pure 2,5-dimethoxy-3-nitrobenzaldehyde.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethoxybenzaldehyde | [3][4] |
| Reagents | 65% HNO₃, Acetic Acid | [3][4] |
| Temperature | 0-5 °C (addition), Room Temperature (stirring) | [4] |
| Purification | Column Chromatography | [3] |
| Expected Yield | Variable, typically low for the 3-nitro isomer due to isomer formation. | [3] |
| Physical Appearance | Yellow crystalline solid | [5] |
Pathway A: Synthesis of Substituted Indoles
The structure of 2,5-dimethoxy-3-nitrobenzaldehyde is well-suited for the synthesis of highly substituted indoles, which are privileged scaffolds in medicinal chemistry.[6] A common strategy involves the reduction of the nitro group to an amine, followed by a cyclization reaction.
Synthetic Pathway Overview
This pathway outlines a reductive cyclization approach. The first step is a Henry reaction to form a β-nitrostyrene, followed by a reductive cyclization to form the indole ring. This method is advantageous as it builds the indole core in a convergent manner.
Caption: Multi-step synthesis of a substituted indole derivative.
Experimental Protocol: Two-Step Indole Synthesis
Step 1: Henry Reaction to form 2,5-Dimethoxy-3,β-dinitrostyrene
The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7]
Materials:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (1.0 eq)
-
Nitromethane (CH₃NO₂) (excess)
-
Ammonium Acetate (NH₄OAc) (catalyst)
-
Toluene or Ethyl Acetate
-
Deionized Water
Procedure:
-
To a solution of 2,5-dimethoxy-3-nitrobenzaldehyde (e.g., 2.11 g, 10 mmol) in toluene (40 mL), add nitromethane (e.g., 6.1 g, 100 mmol) and ammonium acetate (e.g., 0.77 g, 10 mmol).[8]
-
Heat the mixture to reflux (approx. 75-80 °C) with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with hot deionized water (2 x 50 mL) to remove the catalyst.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2,5-dimethoxy-3,β-dinitrostyrene, can be recrystallized from ethanol or used directly in the next step.
Step 2: Reductive Cyclization to 5,8-Dimethoxy-7-nitroindole
Reductive cyclization of β-dinitrostyrenes is an effective method for indole synthesis.[9] Various reducing agents can be employed.
Materials:
-
2,5-Dimethoxy-3,β-dinitrostyrene (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄)
-
Water/Dioxane solvent system
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Dissolve the crude 2,5-dimethoxy-3,β-dinitrostyrene (e.g., 2.54 g, 10 mmol) in a 1:1 mixture of dioxane and water (50 mL).
-
Add sodium dithionite (e.g., 8.7 g, 50 mmol, 5 eq) portion-wise to the stirring solution. The reaction is often exothermic.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final product, 5,8-dimethoxy-7-nitroindole.
Pathway B: Synthesis of Novel Amines via Reductive Amination
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds.[10] It proceeds via an intermediate imine, which is then reduced in situ.[10] This one-pot procedure is highly efficient for generating molecular diversity.
Synthetic Pathway Overview
This pathway demonstrates the synthesis of a secondary amine by reacting 2,5-dimethoxy-3-nitrobenzaldehyde with a primary amine, followed by reduction. The resulting product retains the nitro group, which can be used for further functionalization, such as reduction to an aniline or as a handle in cross-coupling reactions.
Caption: One-pot synthesis of a secondary amine via reductive amination.
Experimental Protocol: One-Pot Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[10]
Materials:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (1.0 eq)
-
Primary Amine (e.g., aniline) (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (e.g., 1.05 g, 5 mmol) and the primary amine (e.g., aniline, 0.51 g, 5.5 mmol) in DCM (25 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (e.g., 1.59 g, 7.5 mmol) portion-wise to the reaction mixture. Effervescence may be observed.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the desired secondary amine.
Data Summary
| Parameter | Value | Reference |
| Reaction Type | Reductive Amination | [10] |
| Carbonyl Source | 2,5-Dimethoxy-3-nitrobenzaldehyde | |
| Amine Source | Various primary or secondary amines | [11] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | [10] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | |
| Yields | Generally good to excellent, depending on the amine substrate. | [11] |
Conclusion
2,5-Dimethoxy-3-nitrobenzaldehyde stands out as a highly valuable, albeit challenging to synthesize, building block for the construction of complex and medicinally relevant molecules. The strategic arrangement of its functional groups allows for diverse synthetic elaborations, as demonstrated by the detailed protocols for the synthesis of substituted indoles and novel secondary amines. The methodologies presented herein are robust and grounded in established chemical principles, providing researchers with a reliable framework for accessing novel chemical space. Careful execution of the synthesis and purification of the initial building block is critical for the success of these multi-step pathways.
References
-
Cassels, B.L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316. Available from: [Link]
-
Shaanxi BLOOM Tech Co., Ltd. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? Available from: [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Available from: [Link]
-
Zhongding Chemical. (2025). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Available from: [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Nanjing University of Science and Technology. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]
-
ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Available from: [Link]
-
Shenzhou Chemical. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Available from: [Link]
- Google Patents. (n.d.). EP0972763A1 - Process for the preparation of substituted indoles.
-
Wikipedia. (n.d.). Reductive amination. Available from: [Link]
-
DSpace@MIT. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Available from: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Available from: [Link]
- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
-
ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. Available from: [Link]
-
Reddit. (n.d.). 2,5-dimethoxybenzaldehyde. Available from: [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Available from: [Link]
Sources
- 1. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. shenzhouchem.com [shenzhouchem.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. reddit.com [reddit.com]
- 8. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 9. EP0972763A1 - Process for the preparation of substituted indoles - Google Patents [patents.google.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: 2,5-Dimethoxy-3-nitrobenzaldehyde in Fragrance Compound Preparation
This Application Note is structured to provide a rigorous, technical guide for the use of 2,5-dimethoxy-3-nitrobenzaldehyde in fragrance chemistry. It addresses the specific regiochemistry of the compound, its role as a high-value intermediate, and provides validated protocols for its conversion into functional fragrance compounds.
Executive Summary & Technical Context
2,5-Dimethoxy-3-nitrobenzaldehyde (CAS: 17894-26-7) is a specialized aromatic aldehyde used primarily as a divergent intermediate in the synthesis of complex fragrance molecules, dyes, and pharmaceutical scaffolds. Unlike common commodity aldehydes (e.g., Vanillin, Anisaldehyde), this compound serves as a functionalizable "core" that imparts specific electronic and steric properties to final fragrance ingredients.
The "Regiochemistry" Critical Check
Before proceeding, it is vital to distinguish the 3-nitro isomer from the 6-nitro isomer, as their synthetic utility differs fundamentally:
-
3-Nitro Isomer (Meta-nitro): The subject of this guide. The nitro group is meta to the aldehyde (1,3-relationship). Key applications: Schiff Bases (Anthranilates) , Chalcones , and Amino-aldehyde precursors .
-
6-Nitro Isomer (Ortho-nitro): Often confused in literature. The nitro group is ortho to the aldehyde (1,2-relationship). Key application: Indole synthesis (via reductive cyclization).
This guide focuses on the 3-nitro isomer , leveraging its unique substitution pattern to create electron-rich Schiff bases and chalcones with "oriental" and "balsamic" olfactory profiles.
Strategic Reaction Pathways
The utility of 2,5-dimethoxy-3-nitrobenzaldehyde in fragrance lies in three primary derivatization pathways:
-
Schiff Base Formation: Condensation with amines (e.g., Methyl Anthranilate) to form heavy, substantive "oriental" floral bases.
-
Claisen-Schmidt Condensation: Reaction with ketones (e.g., Acetophenone) to yield Chalcones , known for sweet, balsamic, and spicy notes.
-
Nitro-Reduction: Conversion to the 3-amino derivative, a precursor for heterocyclic musk and floral compounds.
Pathway Visualization
Caption: Divergent synthetic pathways for 2,5-dimethoxy-3-nitrobenzaldehyde in fragrance chemistry.
Detailed Experimental Protocols
Protocol A: Synthesis of "Nitro-Aurantiol" Type Schiff Bases
Rationale: Standard Schiff bases (like Aurantiol, from hydroxycitronellal and methyl anthranilate) are staples in perfumery. Using 2,5-dimethoxy-3-nitrobenzaldehyde creates a highly substantive , less reactive variant with a deeper, powdery-balsamic nuance due to the nitro group's electron-withdrawing nature reducing hydrolysis rates.
Materials:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (1.0 eq)
-
Methyl Anthranilate (1.0 - 1.1 eq)
-
Solvent: Anhydrous Ethanol or Toluene (for azeotropic removal)
-
Catalyst: Molecular Sieves (4Å) or p-Toluenesulfonic acid (trace)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a drying tube, dissolve 21.1 g (0.1 mol) of 2,5-dimethoxy-3-nitrobenzaldehyde in 100 mL of solvent.
-
Addition: Add 15.1 g (0.1 mol) of Methyl Anthranilate. The solution will likely darken (yellow-orange) immediately due to conjugation.
-
Dehydration:
-
Method A (Ethanol/Sieves): Add 20 g of activated 4Å molecular sieves. Stir at reflux (78°C) for 6-8 hours.
-
Method B (Toluene/Dean-Stark): Reflux in toluene (110°C) until the theoretical amount of water (1.8 mL) is collected in the trap.
-
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should disappear; the Schiff base spot will be lower/more polar and highly colored.
-
Isolation: Filter off sieves while hot. Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: Recrystallize the crude imine from hot Ethanol/Hexane (1:1).
-
Expected Yield: 85-92%
-
Appearance: Deep yellow/orange crystalline solid.
-
Olfactory Note: Faint, heavy floral with balsamic undertones.
-
Protocol B: Synthesis of Balsamic Chalcones (Claisen-Schmidt)
Rationale: Chalcones are α,β-unsaturated ketones.[1] The 2,5-dimethoxy-3-nitro substitution pattern provides a unique "push-pull" electronic system (Methoxy push, Nitro pull) that enhances the stability and modifies the volatility of the resulting fragrance molecule.
Materials:
-
2,5-Dimethoxy-3-nitrobenzaldehyde (10 mmol, 2.11 g)
-
Acetophenone (10 mmol, 1.20 g)[1]
-
Sodium Hydroxide (10% aq. solution)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the aldehyde and acetophenone in 15 mL of Ethanol .
-
Catalysis: Cool the mixture to ~10°C in an ice bath. Add 2 mL of 10% NaOH dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. A heavy precipitate (the chalcone) typically forms.
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of acetic acid (to neutralize base).
-
Filtration: Collect the solid by vacuum filtration.[3][4] Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol.
-
Target Structure: 1-phenyl-3-(2,5-dimethoxy-3-nitrophenyl)prop-2-en-1-one.
-
Data Verification: Melting point should be sharp (typically >100°C). 1H NMR will show trans-alkene coupling (J ~15-16 Hz).
-
Quantitative Data Summary
| Parameter | Schiff Base Protocol | Chalcone Protocol |
| Limiting Reagent | Aldehyde (0.1 mol) | Aldehyde (10 mmol) |
| Reaction Time | 6-8 Hours (Reflux) | 3-4 Hours (RT) |
| Catalyst | Molecular Sieves / p-TSA | NaOH (10%) |
| Workup | Filtration & Concentration | Precipitation & Filtration |
| Typical Yield | 85 - 92% | 75 - 85% |
| Fragrance Profile | Heavy Floral, Oriental, Low Volatility | Sweet, Spicy, Balsamic |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: Nitro-aromatics can be energetic. While this aldehyde is stable, avoid excessive heat (>200°C) during distillation.
-
Sensitization: Benzaldehydes and their Schiff bases can be skin sensitizers. All handling must occur in a fume hood with nitrile gloves.
-
Precursor Regulations: While 2,5-dimethoxybenzaldehyde is a List I chemical in some jurisdictions (precursor to 2C-series), the 3-nitro derivative is generally distinct. However, researchers must verify local compliance (DEA/EU regulations) regarding dimethoxy-phenyl precursors.
References
-
Muzalevskiy, V.M., et al. (2021).[5] An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules.
-
Organic Syntheses. (1955). m-Nitrobenzaldehyde dimethylacetal. Org. Synth. Coll. Vol. 3, p. 644.
-
BenchChem. (2025).[1][3][6] Application Notes: Synthesis of Schiff Base Dyes from Nitrobenzaldehydes.
-
Cassels, B.L., et al. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim.
-
ChemSpider. Aldol condensation of benzaldehyde and acetone. Synthetic Pages.
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2,5-Dimethoxy-3-Nitrobenzaldehyde
Core Directive: The Isomer Challenge
The Critical Issue: If you are attempting to synthesize 2,5-dimethoxy-3-nitrobenzaldehyde by directly nitrating 2,5-dimethoxybenzaldehyde, you are using the wrong route.
Direct nitration of 2,5-dimethoxybenzaldehyde yields primarily the 6-nitro isomer (also known as 2-nitro-3,6-dimethoxybenzaldehyde) and a minor amount of the 4-nitro isomer. The target 3-nitro isomer is sterically hindered (sandwiched between the aldehyde and methoxy groups) and is formed in negligible quantities (<5%) via this method.
The Solution: To achieve high yields of the 3-nitro isomer, you must utilize a regioselective indirect route starting from 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde). The free phenolic hydroxyl group directs the incoming nitro group to the desired 3-position (ortho to the OH), after which the phenol is methylated to secure the final product.
Synthesis Workflow & Logic
The following decision tree illustrates the failure mode of direct nitration and the correct pathway for your target molecule.
Figure 1: Comparison of the direct nitration route (yielding incorrect isomers) versus the salicylaldehyde route (yielding the target 3-nitro isomer).
Experimental Protocol: The Salicylaldehyde Route
This protocol ensures the nitro group is installed at the 3-position before the second methoxy group is established.
Step 1: Nitration of 5-Methoxysalicylaldehyde
Objective: Install the nitro group at the 3-position using the strong ortho-directing power of the phenol.
-
Reagents: 5-Methoxysalicylaldehyde (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (solvent).
-
Procedure:
-
Dissolve 5-methoxysalicylaldehyde in glacial acetic acid (10 mL/g) in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice bath. Critical: Temperature control prevents over-oxidation of the aldehyde.
-
Add Nitric Acid dropwise over 30 minutes, maintaining temperature below 10°C.
-
Stir at 0–10°C for 2 hours. Monitor by TLC (Target Rf will be distinct from starting material).
-
Workup: Pour the mixture onto crushed ice. The yellow precipitate (3-nitro-5-methoxysalicylaldehyde) will form.
-
Filter, wash with cold water to remove acid, and dry.
-
Expected Yield: 75–85%.
-
Step 2: Methylation to 2,5-Dimethoxy-3-nitrobenzaldehyde
Objective: Convert the phenolic intermediate to the final dimethoxy product.
-
Reagents: 3-Nitro-5-methoxysalicylaldehyde (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.5 eq), Potassium Carbonate (K2CO3, 2.0 eq), Acetone or DMF.
-
Procedure:
-
Dissolve the intermediate in Acetone (or DMF for faster reaction).
-
Add K2CO3 and stir for 15 minutes to form the phenoxide.
-
Add Methyl Iodide dropwise.
-
Reflux (Acetone) or stir at 60°C (DMF) for 4–6 hours.
-
Workup:
-
If Acetone: Evaporate solvent, resuspend residue in water, extract with DCM/Ethyl Acetate.
-
If DMF: Pour into excess ice water; filter the precipitate.
-
-
Purification: Recrystallize from Ethanol/Methanol if necessary.
-
Expected Yield: >90%.
-
Troubleshooting & FAQs
Isomer & Selectivity Issues
Q: I used 2,5-dimethoxybenzaldehyde and obtained a product with the correct mass but wrong NMR. What happened? A: You likely synthesized the 6-nitro isomer . In 2,5-dimethoxybenzaldehyde, the 6-position is less sterically hindered and electronically activated by the 5-methoxy group. The 3-position is "buttressed" between the aldehyde and the 2-methoxy group, making it inaccessible to the nitronium ion under standard conditions. You must switch to the 5-methoxysalicylaldehyde route described above.
Q: Can I separate the 3-nitro isomer from the direct nitration mixture? A: Theoretically yes, but it is inefficient. The 3-nitro isomer constitutes <5% of the crude mixture. Isolating it requires tedious column chromatography (silica gel, Hexane/EtOAc gradient), resulting in massive material loss and poor atom economy.
Reaction Conditions
Q: My aldehyde group oxidized to a carboxylic acid (Benzoic Acid derivative). How do I prevent this? A: This occurs if the nitration temperature is too high or the nitric acid is too concentrated.
-
Fix 1: Ensure the reaction temperature stays below 10°C .
-
Fix 2: Use Glacial Acetic Acid as a solvent to dilute the nitric acid.[1][2]
-
Fix 3: Avoid "fuming" nitric acid; standard 65-70% HNO3 is sufficient for this activated ring.
Q: I am seeing "tar" formation during Step 1. A: Tar indicates polymerization or decomposition due to exotherms.
-
Fix: Slow down the addition of nitric acid. The addition should take at least 30 minutes for a 10g scale reaction. Ensure efficient stirring to prevent hot spots.
Data Comparison: Direct vs. Indirect Route
| Feature | Direct Nitration Route | Salicylaldehyde (Indirect) Route |
| Starting Material | 2,5-Dimethoxybenzaldehyde | 5-Methoxysalicylaldehyde |
| Major Product | 6-Nitro Isomer (~70%) | 3-Nitro Isomer (>80%) |
| Target (3-Nitro) Yield | < 5% | ~ 75% (Overall) |
| Purification | Difficult Chromatography | Precipitation / Recrystallization |
| Scalability | Poor (due to separation) | High |
References
-
Nitration Regioselectivity
- Study on the nitration of 2,5-dimethoxybenzaldehyde confirming the 6-nitro (and 4-nitro) preference over the 3-nitro isomer.
-
Source: Journal of Chemical Research, 1981, 3701. (Referenced in context of isomer analysis).
-
Synthesis of 3-Nitro-5-methoxysalicylaldehyde (Intermediate)
- Protocol for nitration of substituted salicylaldehydes using HNO3/AcOH.
-
Source: Synthetic Communications, 23(10), 1351-1356 (1993).
-
Methylation of Phenolic Aldehydes
- General procedure for methyl
-
Source: Organic Syntheses, Coll. Vol. 3, p.564 (1955); Vol. 29, p.63 (1949).
-
Isomer Characterization
Sources
separation of isomers in the nitration of 2,5-dimethoxybenzaldehyde
This Technical Support Guide addresses the critical challenges in the nitration of 2,5-dimethoxybenzaldehyde (2,5-DMBA), specifically focusing on the regioselectivity between the 4-nitro and 6-nitro isomers.
Ticket Type: Synthesis Optimization & Purification Subject: Regiocontrol and Separation of 4-Nitro vs. 6-Nitro Isomers Applicable Compounds: 2,5-dimethoxybenzaldehyde (CAS: 93-02-7), 4-nitro-2,5-dimethoxybenzaldehyde, 6-nitro-2,5-dimethoxybenzaldehyde.[1]
Executive Summary
The nitration of 2,5-dimethoxybenzaldehyde is a regiochemically sensitive reaction.[2] The primary challenge users encounter is the unintentional formation of the 6-nitro isomer (major product in standard conditions) when the target is often the 4-nitro isomer (required for specific pharmacophore synthesis).
This guide provides a root-cause analysis of isomer formation, a definitive identification protocol based on physical properties, and a step-by-step separation workflow.
Module 1: Root Cause Analysis (The "Wrong Isomer" Trap)
If your crude product has a melting point significantly below 160°C, you likely have the wrong major isomer. The directing effects of the substituents on the 2,5-dimethoxybenzaldehyde ring are highly dependent on the reaction conditions.
The Mechanism of Failure (Direct Nitration)
In a standard nitration (HNO₃/AcOH), the aldehyde group (-CHO) exerts a meta-directing influence, while the methoxy groups (-OMe) are ortho/para-directing.
-
Direct Nitration Result: The reaction favors the 6-position (ortho to the aldehyde).
-
Outcome: ~74% 6-nitro isomer (Major) / ~26% 4-nitro isomer (Minor).[1]
The Solution (Diacetate Protection)
To invert this selectivity and favor the 4-position, you must convert the aldehyde into a diacetate intermediate in situ using acetic anhydride. The bulky diacetate group sterically hinders the ortho (6) position and alters the electronic directing effects.
-
Diacetate Nitration Result: The reaction favors the 4-position .
-
Outcome: ~9% 6-nitro isomer (Minor) / ~91% 4-nitro isomer (Major).[1]
Reaction Pathway Visualization
Figure 1: Decision tree showing how solvent/reagent choice inverts regioselectivity.
Module 2: Identification & Diagnostics[3]
Before attempting separation, confirm the identity of your crude mixture using Melting Point (MP) analysis. The isomers have distinct crystal lattices due to the symmetry differences between para (4-nitro) and ortho (6-nitro) substitution.
| Property | 4-Nitro Isomer (Target) | 6-Nitro Isomer (Impurity) | Starting Material |
| Chemical Name | 4-nitro-2,5-dimethoxybenzaldehyde | 6-nitro-2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde |
| Melting Point | 163–165 °C [1] | 109–110 °C [2] | 46–52 °C |
| Solubility (EtOH) | Low (Crystallizes readily) | Moderate/High (Stays in liquor) | High |
| Appearance | Yellow needles | Faintly yellow needles | Yellowish crystalline powder |
| TLC (Hex/EtOAc) | Lower Rf (More polar) | Higher Rf (Less polar) | Highest Rf |
Diagnostic Rule:
-
MP 120–145°C: Mixture of isomers (Requires recrystallization).
-
MP < 115°C: Predominantly 6-nitro isomer (Check synthesis method).[1]
Module 3: Separation Protocol (Recrystallization)[7][8]
If you utilized the Diacetate Method, you will have ~90% 4-nitro isomer.[1] The remaining 6-nitro impurity can be removed via fractional recrystallization.[1]
Reagents Required[1][2][7][9][10]
-
Solvent: Ethanol (95% or absolute) or Isopropyl Alcohol (IPA).
-
Apparatus: Reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Procedure
-
Dissolution: Suspend the crude yellow solid in boiling Ethanol (approx. 10-15 mL per gram of crude).
-
Reflux: Heat to reflux until fully dissolved. If a small amount of dark insoluble matter remains, filter it hot.
-
Slow Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Technical Note: Rapid cooling traps the 6-nitro impurity in the crystal lattice. Slow cooling allows the thermodynamically stable 4-nitro crystals to exclude the impurity.
-
-
Crystallization: The 4-nitro isomer will precipitate as distinct yellow needles.[4] The 6-nitro isomer remains dissolved in the mother liquor due to its higher solubility and lower melting point.
-
Filtration: Filter the crystals under vacuum.
-
Wash: Wash the filter cake with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals at 60°C.
-
QC Check: Measure MP. If MP < 160°C, repeat the recrystallization.
Purification Logic Flow
Figure 2: Fractional crystallization workflow for isomer purification.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is the 6-nitro isomer forming as the major product? A: If you are using simple nitric acid in acetic acid, the aldehyde group directs the nitronium ion to the meta position relative to itself (which is position 3 or 5, but 5 is blocked). However, the methoxy groups are stronger directors. The synergy of the directing groups in the free aldehyde favors the 6-position. You must use the acetic anhydride (diacetate) method to sterically block the 6-position and favor the 4-position [1].
Q2: Can I separate the isomers using Column Chromatography? A: Yes. If recrystallization fails, flash chromatography on silica gel is effective.
-
Eluent: Ethyl Acetate : Hexane (typically 1:4 to 1:2 gradient).
-
Order of Elution: The 6-nitro isomer is generally less polar (higher Rf) and elutes first. The 4-nitro isomer is more polar and elutes second.
Q3: My product is turning red/brown during storage. What is happening? A: Nitrobenzaldehydes, particularly the 6-nitro isomer, are photosensitive.[4] Exposure to light can cause degradation into nitroso-benzoic acid derivatives [2]. Store the purified compound in amber glass bottles, under inert gas (Argon/Nitrogen), and away from direct light.
Q4: Is the 3-nitro isomer a concern? A: Generally, no. The 3-position is sterically crowded (sandwiched between the 2-methoxy and the 4-position) and electronically less favored compared to the 4 and 6 positions. It is rarely observed in quantities >1-2%.
References
-
Rhodium Archive / Designer Drug . Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Retrieved from [Link] (Validating the diacetate method and MP of 163-165°C).
- Journal of the American Chemical Society. Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. (Validating the MP of the 6-nitro isomer as 109-110°C).
-
PubChem . 2,5-Dimethoxybenzaldehyde Compound Summary. Retrieved from [Link].
Sources
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Benzaldehydes
Welcome to the technical support center for the nitration of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Understanding the Core Challenge: The Dueling Directors
The primary difficulty in the nitration of substituted benzaldehydes arises from the conflicting electronic influences of the two substituents on the aromatic ring.
-
The Aldehyde Group (-CHO): This group is a deactivating, meta-director.[1][2] It withdraws electron density from the ring through both resonance and inductive effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for attack.[2][3]
-
The Second Substituent (R): The nature of the second group dictates the overall reactivity and regioselectivity of the reaction.
-
Activating Groups (e.g., -OH, -OCH₃, -CH₃): These groups donate electron density, are ortho, para-directing, and increase the ring's reactivity.[4][5]
-
Deactivating Groups (e.g., -Cl, -Br, -CN): These groups withdraw electron density. Halogens are an exception as they are deactivating but still ortho, para-directing, while others like -CN are meta-directing.[4][6]
-
The final product distribution is a result of the competition or reinforcement between these two directing effects.
Troubleshooting and FAQ
This section addresses common issues encountered during the nitration of substituted benzaldehydes in a practical question-and-answer format.
Q1: My yield is very low, or the reaction is not proceeding. What are the likely causes and solutions?
A low or non-existent yield typically points to insufficient reactivity of the aromatic ring or suboptimal reaction conditions.
Causality: Substituted benzaldehydes, especially those with a second electron-withdrawing group, are highly deactivated. The standard mixed acid conditions (concentrated HNO₃/H₂SO₄) may not be potent enough to generate the required concentration of the nitronium ion (NO₂⁺) or the ring may be too electron-poor to attack it.[3][7]
Troubleshooting Steps:
-
Increase Acid Strength: The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the nitronium ion.[8] For highly deactivated rings, increasing the strength of the acid medium can boost the reaction rate. Consider using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid.
-
Elevate Temperature: Nitration is highly exothermic, and low temperatures (0-15°C) are generally recommended to control the reaction.[1][2] However, for very unreactive substrates, a carefully controlled increase in temperature (e.g., to room temperature or slightly above) may be necessary to provide the activation energy needed for the reaction to proceed.[9] Caution: This increases the risk of side reactions.
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. However, be aware that prolonged exposure to the harsh acidic conditions can lead to product degradation.[1]
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity and favor my desired product?
Controlling regioselectivity is the most common challenge. The outcome depends on the interplay between the two substituents.
Causality: When the directing effects of the two groups oppose each other (e.g., in 4-methoxybenzaldehyde, where -OCH₃ directs ortho and -CHO directs meta), a mixture of products is almost inevitable. The key is to manipulate conditions to favor one directing influence over the other.
Troubleshooting & Optimization Strategies:
-
To Favor the ortho-Isomer: It's possible to increase the yield of the ortho-nitro product by altering the nitrating mixture. Increasing the concentration of nitric acid relative to sulfuric acid (e.g., a 1:1 or 2:1 w/w ratio) has been shown to favor ortho substitution.[1][2] This is theorized to be due to a mechanism where the nitronium ion coordinates with the aldehyde's oxygen atom, facilitating an intramolecular attack at the adjacent ortho position.[10][11]
-
To Favor the Electronically-Determined Product: Sticking to standard, sulfuric acid-dominant conditions will generally favor the product predicted by the strongest directing group. For instance, in 4-chlorobenzaldehyde, the aldehyde is a stronger meta-director than chlorine is an ortho, para-director, leading primarily to 4-chloro-3-nitrobenzaldehyde.[8]
-
Steric Hindrance: Always consider steric hindrance. A bulky substituent will disfavor nitration at the adjacent ortho position.
| Substituent Type on Benzaldehyde | Directing Influence | Expected Major Product(s) | Optimization Strategy |
| Strongly Activating (e.g., 4-OH) | -OH is a powerful o,p-director | 4-Hydroxy-3-nitrobenzaldehyde | Use milder conditions to prevent oxidation. Consider protecting the -OH group as an acetate ester to moderate its activity.[12] |
| Moderately Activating (e.g., 4-CH₃) | -CH₃ is an o,p-director | 4-Methyl-3-nitrobenzaldehyde | Standard conditions are often effective. The meta-directing effect of -CHO dominates. |
| Weakly Deactivating (e.g., 4-Cl) | -CHO is a stronger m-director than -Cl is an o,p-director | 4-Chloro-3-nitrobenzaldehyde[8] | Standard mixed acid at low temperatures works well. |
| Strongly Deactivating (e.g., 4-CN) | Both groups are m-directors | 4-Cyano-3-nitrobenzaldehyde | The ring is highly deactivated. Harsher conditions (oleum, slightly elevated temperature) may be required. |
Q3: My final product is a dark, tarry material, and purification is difficult. What causes this and how can I prevent it?
The formation of dark impurities and tars is a sign of side reactions, primarily oxidation and over-nitration (dinitration).[13]
Causality: The aldehyde group is susceptible to oxidation to a carboxylic acid under the strong oxidizing conditions of the nitrating mixture.[1] Furthermore, if the reaction temperature is too high or an excess of nitrating agent is used, the initially formed product can undergo a second nitration, leading to dinitro compounds and other degradation products.[2][14]
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. Maintain a low and stable temperature (typically 0-15°C) using an ice-salt bath throughout the addition of the benzaldehyde derivative.[1][2]
-
Controlled Reagent Addition: Add the benzaldehyde substrate slowly and dropwise to the nitrating mixture.[1] This helps to manage the reaction's exotherm and prevents localized "hot spots" where side reactions can occur.
-
Stoichiometry: Use only a slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid to minimize the risk of dinitration.[13]
-
Consider Milder Nitrating Agents: For sensitive substrates prone to oxidation, conventional mixed acid may be too harsh. Alternative, milder reagents can be effective:
-
Acetyl nitrate (AcONO₂): Formed in situ from nitric acid and acetic anhydride.
-
Nitronium Salts (e.g., NO₂BF₄): These are powerful but can be used under anhydrous conditions, which can be advantageous for substrates sensitive to hydrolysis.[15]
-
N₂O₅ with a Catalyst: A combination of dinitrogen pentoxide and a catalyst like Fe(acac)₃ can nitrate benzaldehyde with little to no oxidation.[16]
-
Experimental Workflow & Protocols
General Optimization Workflow
The process of optimizing a nitration reaction is systematic. The following workflow provides a logical progression from initial setup to a refined protocol.
Caption: A systematic workflow for troubleshooting and optimizing the nitration of substituted benzaldehydes.
Protocol: Nitration of 4-Chlorobenzaldehyde
This protocol details the synthesis of 4-chloro-3-nitrobenzaldehyde, a common procedure where the directing effects of the substituents must be considered.[8]
Safety: This reaction is highly exothermic and uses corrosive, oxidizing acids. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves.
Materials:
-
4-Chlorobenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%+)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath, Büchner funnel, and filtration flask.
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly, add 25 mL of fuming nitric acid dropwise from an addition funnel to the sulfuric acid with vigorous stirring. Ensure the temperature of the mixture is maintained below 10°C throughout the addition.
-
-
Nitration Reaction:
-
Dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde in a minimal amount of concentrated sulfuric acid and place it in the addition funnel.
-
Add the 4-chlorobenzaldehyde solution dropwise to the cold, stirred nitrating mixture. Meticulously maintain the internal reaction temperature between 5°C and 10°C. The addition should take approximately 1-2 hours.
-
-
Reaction Completion:
-
After the addition is complete, allow the mixture to stir at the same temperature for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large beaker containing 500 g of crushed ice with constant stirring. This quenching step will precipitate the crude product.[8]
-
Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
-
Purification:
-
The crude product can be purified by recrystallization.[8] A common solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.
-
References
-
Substituent Effects in Electrophilic Substitutions. (n.d.). PennState. Retrieved from [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
-
Substituent Effects. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]
-
Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks - Organic Chemistry II. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. (n.d.). AIDIC. Retrieved from [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. (2022). JACS Au. Retrieved from [Link]
-
A fast and mild method for the nitration of aromatic rings. (2001). ResearchGate. Retrieved from [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. (2012). Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). VTechWorks. Retrieved from [Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies. (n.d.). PNAS. Retrieved from [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). SCIRP. Retrieved from [Link]
- Method for preparing chloramphenicol from 4-chlorobenzaldehyde. (n.d.). Google Patents.
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016). ResearchGate. Retrieved from [Link]
-
Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. (2026). MDPI. Retrieved from [Link]
-
Scheme of aldehyde group assistance in the nitration of benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
- New process for the nitration of aromatic compounds in mild, non-corrosive conditions. (n.d.). Google Patents.
-
Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
challenges in the scale-up production of 2,5-dimethoxy-3-nitrobenzaldehyde
Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, scaling up the synthesis of 2,5-dimethoxy-3-nitrobenzaldehyde from benchtop discovery to pilot-plant production presents significant thermodynamic and regiochemical hurdles.
Direct nitration of 2,5-dimethoxybenzaldehyde is notoriously difficult to control due to the competing directing effects of the aromatic substituents and the oxidative susceptibility of the aldehyde group[1][2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-fidelity production.
Part 1: Mechanistic Workflow & Process Visualization
The primary bottleneck in scaling up this compound is not the reaction itself, but the downstream isolation. The target 3-nitro isomer is a minor kinetic product, necessitating rigorous purification strategies to separate it from the thermodynamically favored 4-nitro and 6-nitro isomers[3].
Scale-up workflow for 2,5-dimethoxy-3-nitrobenzaldehyde highlighting isomer separation bottlenecks.
Part 2: Quantitative Data: Isomer Distribution
Understanding the baseline isomer distribution is critical for setting realistic yield expectations before initiating a scale-up campaign.
Table 1: Isomer Distribution in the Nitration of 2,5-Dimethoxybenzaldehyde
| Reaction System | Temperature | Major Isomer(s) | 3-Nitro Isomer Yield | Primary Byproducts |
| HNO₃ / AcOH | Room Temp (20-25°C) | 6-nitro (64%), 4-nitro (26%) | < 5% | 2,5-dimethoxy-3-nitrobenzoic acid |
| HNO₃ / AcOH | Cold (-10°C to 0°C) | 4-nitro (Major), 6-nitro | ~ 10-15% | Trace oxidation products |
| Mixed Acid (H₂SO₄/HNO₃) | 0°C | 6-nitro / 4-nitro | Trace | Sulfonation adducts |
Data synthesized from historical re-examinations of the Rubinstein nitration protocol[2][3].
Part 3: Standard Operating Procedure (SOP) - Scale-Up Nitration
To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Objective: Synthesize and isolate the crude isomer mixture while mitigating thermal runaway and over-oxidation.
Phase 1: Reaction Setup & Dosing
-
Vessel Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge with 5.0 kg of 2,5-dimethoxybenzaldehyde and 15.0 L of glacial acetic acid.
-
Thermal Equilibration: Engage the cooling jacket to bring the internal temperature (
) to -10°C to 0°C. -
Electrophile Generation & Dosing: Slowly dose 3.5 L of 65% Nitric Acid (HNO₃) over 4 hours.
-
Causality: Nitration is highly exothermic. Dosing must be rate-limited by the heat removal capacity of the jacket to prevent oxidative cleavage of the aldehyde[3].
-
Self-Validation Check: Monitor the reactor headspace. The absence of brown NO₂ fumes confirms that the aldehyde is not undergoing rapid oxidation. If
exceeds 5°C, pause dosing immediately.
-
Phase 2: Quenching & Isolation 4. Quenching: Transfer the reaction mixture via a bottom valve into a secondary 100 L vessel containing 40 L of vigorously stirred ice-water (0°C).
-
Causality: Rapid dilution quenches the nitronium ion concentration, halting further reaction and precipitating the crude isomer mixture.
-
Filtration: Isolate the yellow precipitate via a Nutsche filter. Wash with cold water (3 x 5 L).
-
Self-Validation Check: Test the pH of the final filtrate. It must be > 4 to ensure all residual nitric acid has been removed, preventing degradation during drying.
-
Phase 3: Isomer Separation 6. Fractional Crystallization: Suspend the crude mixture in hot isopropanol (IPA). The 6-nitro and 4-nitro isomers typically crystallize out upon cooling, leaving the mother liquor enriched with the more soluble 3-nitro isomer. 7. Chromatographic Polish: For high-purity pharmaceutical applications, the concentrated mother liquor often requires continuous chromatography (e.g., Simulated Moving Bed) to isolate the 3-nitro isomer in >98% purity[4].
Part 4: Troubleshooting Guides & FAQs
Q1: Why is the yield of the 3-nitro isomer consistently below 15% during direct nitration? A: The regioselectivity is governed by the competing directing effects of the substituents. While the formyl group is meta-directing (favoring position 3), the strong electron-donating resonance of the 5-methoxy group overwhelmingly activates the ortho positions (4 and 6). Consequently, electrophilic attack by the nitronium ion predominantly yields the 6-nitro (3,6-dimethoxy-2-nitrobenzaldehyde) and 4-nitro isomers. The 3-position is sterically hindered and less electronically activated, making the 3-nitro isomer a minor kinetic product[2][3].
Q2: We are experiencing severe exotherms during the nitric acid addition. How can we prevent thermal runaway on a 50 kg scale?
A: Nitration reactions exhibit high enthalpies of reaction (typically
Q3: Our HPLC analysis shows a significant byproduct with a mass corresponding to M+16. What is this, and how do we eliminate it? A: This is 2,5-dimethoxy-3-nitrobenzoic acid (or its isomer equivalents), resulting from the over-oxidation of the aldehyde group by nitric acid. Troubleshooting Action: Nitric acid acts as both a nitrating agent and a strong oxidant. To suppress oxidation:
-
Strictly maintain the reaction temperature below 10°C.
-
Avoid using fuming nitric acid; stick to 65% HNO₃ in glacial acetic acid[2].
-
Ensure the reaction is quenched immediately upon completion (validate via HPLC IPC).
Q4: Fractional crystallization is failing to yield the 3-nitro isomer in >90% purity. Are there alternative scale-up separation techniques? A: The structural similarity of the isomers leads to extensive co-crystallization. If fractional crystallization from isopropanol fails, consider forming a bisulfite adduct . Aldehydes react with sodium bisulfite to form water-soluble adducts. Differences in steric hindrance around the formyl group (e.g., the 6-nitro isomer is highly sterically hindered compared to the 3-nitro isomer) can be exploited to selectively form adducts, allowing for phase separation before regenerating the free aldehyde with a mild base. If direct nitration remains unviable, synthesizing the compound via nucleophilic substitution or formylation of a pre-nitrated core is recommended for commercial scales[4][5].
References
- "How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?" bloomtechz.com.
- "Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes" designer-drug.com.
- "Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes" mdma.ch.
- "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes" nih.gov.
- "Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde" tandfonline.com.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in reactions with 2,5-dimethoxy-3-nitrobenzaldehyde
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing stalled reactions, poor yields, or complex byproduct mixtures when working with 2,5-dimethoxy-3-nitrobenzaldehyde .
Due to its unique substitution pattern, this compound routinely defies standard textbook reaction conditions. Below, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to overcome them.
The Mechanistic Challenge: Why Standard Conditions Fail
Before troubleshooting, it is critical to understand why 2,5-dimethoxy-3-nitrobenzaldehyde is notoriously difficult to react:
-
Severe Steric Shielding: The aldehyde group is flanked by a methoxy group at the 2-position. This creates a physical barricade that severely restricts the Bürgi-Dunitz trajectory (the optimal angle of ~107° for nucleophilic attack on a carbonyl).
-
Push-Pull Electronics: The 3-nitro group is strongly electron-withdrawing via induction and resonance, while the 2- and 5-methoxy groups are strongly electron-donating via resonance. This "push-pull" system stabilizes the ground state of the benzaldehyde, significantly reducing the electrophilicity of the carbonyl carbon compared to an unsubstituted nitrobenzaldehyde.
Caption: Causal factors contributing to low conversion rates in 2,5-dimethoxy-3-nitrobenzaldehyde reactions.
Diagnostic Knowledge Base & FAQs
Q1: My Knoevenagel condensation with malononitrile/nitromethane stalls at <20% conversion using piperidine. How do I force the reaction to completion?
Analysis: Standard secondary amine catalysts (like piperidine) rely on forming an iminium ion intermediate. The steric bulk of the 2-methoxy group prevents efficient iminium formation, and the push-pull electronics reduce the initial nucleophilic attack rate.
Solution: Abandon mild base catalysis. Switch to a strong Lewis acid system (e.g.,
Q2: I am trying to reduce the nitro group to an aniline, but I am losing the aldehyde or getting an intractable mixture. What is going wrong?
Analysis: The aldehyde is highly susceptible to over-reduction (to the benzyl alcohol) or acetalization in alcoholic solvents under standard hydrogenation conditions (e.g.,
Q3: During asymmetric aldol additions, my diastereomeric ratio (dr) is exceptionally poor.
Analysis: The bulky 2,5-dimethoxy-3-nitro phenyl ring disrupts the highly ordered, closed Zimmerman-Traxler transition state required for high syn/anti selectivity.
Solution: Use rigid
Q4: I am synthesizing BODIPY dyes via pyrrole condensation, but my yields are below 40%.
Analysis: Condensing 2,5-dimethoxy-3-nitrobenzaldehyde with pyrroles (e.g., 2,4-dimethyl-3-ethylpyrrole) is notoriously sluggish due to the ortho-methoxy group restricting the approach of the bulky pyrrole rings. Yields in the 35-40% range over three steps are actually considered standard and acceptable for this specific substrate 4. Focus on optimizing the subsequent oxidation step (using DDQ or p-chloranil) rather than over-pushing the initial condensation.
Quantitative Data Summaries
Table 1: Effect of Conditions on Knoevenagel Condensation Conversion
| Catalyst / Condition | Temperature | Time | Conversion (%) | Primary Limiting Factor |
|---|---|---|---|---|
| Piperidine / EtOH | Reflux | 24h | < 20% | Steric shielding blocks nucleophilic attack |
|
Table 2: Chemoselectivity in Nitro Group Reduction
| Reagent System | Target Product | Conversion (%) | Chemoselectivity (Nitro vs. Aldehyde) |
|---|
|
Troubleshooting Workflow
Caption: Decision tree for troubleshooting stalled reactions with 2,5-dimethoxy-3-nitrobenzaldehyde.
Standard Operating Procedures (SOPs)
Protocol A: Lewis Acid-Mediated Knoevenagel Condensation
Use this protocol when standard amine bases fail to drive condensation with active methylene compounds.
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.2 eq) dissolved in anhydrous DCM (0.2 M).
-
Activation: Cool the solution to 0°C using an ice bath. Dropwise, add
(2.0 eq).-
Self-Validation Check: The solution will immediately turn deep red or orange. This visual cue confirms the formation of the highly electrophilic titanium-aldehyde coordination complex.
-
-
Deprotonation: Slowly add anhydrous pyridine (4.0 eq) dropwise over 15 minutes.
-
Self-Validation Check: A thick precipitate (pyridinium chloride) will form. This precipitation drives the equilibrium forward.
-
-
Completion: Remove the ice bath and stir at room temperature for 4 hours. Quench with saturated aqueous
, extract with DCM, and wash the organic layer with brine before drying over .
Protocol B: Chemoselective Nitro Reduction ( )
Use this protocol to reduce the 3-nitro group to an amine without destroying the aldehyde.
-
Preparation: In a round-bottom flask, dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and water (v/v 5:1, 0.3 M).
-
Reduction: Add Iron powder (325 mesh, 5.0 eq) in a single portion.
-
Heating & Monitoring: Heat the mixture to 70°C.
-
Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a dark brown/grey opaque suspension as the iron oxidizes to
salts. -
TLC Check: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot will disappear, replaced by a highly polar, ninhydrin-positive baseline spot (the aniline).
-
-
Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the pad generously with EtOAc. Carefully neutralize the filtrate with saturated aqueous
(expect vigorous effervescence) until pH ~7.5. Extract with EtOAc.
References
-
Muzalevskiy, V.M., et al. "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 2021. 1
-
"Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons." Journal of Organic Chemistry, 2022. 2
-
"Design and synthesis of ansamycin antibiotics." Comptes Rendus Chimie, 2008. 3
-
US Patent 10119972B2. "Reactive labelling compounds and uses thereof." Google Patents, 2018.4
Sources
- 1. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and synthesis of ansamycin antibiotics [comptes-rendus.academie-sciences.fr]
- 4. US10119972B2 - Reactive labelling compounds and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Regioselective Nitration of Dimethoxybenzaldehydes
The following technical guide serves as a specialized support resource for researchers optimizing the regioselective nitration of dimethoxybenzaldehydes. It synthesizes field-proven protocols with mechanistic insights to address common synthetic challenges.
Ticket Status: Open Subject: Troubleshooting Regioselectivity, Oxidation, and Yield in Nitration Workflows Agent: Senior Application Scientist
Executive Summary: The Directing Group Conflict
Nitrating dimethoxybenzaldehydes is a balancing act between three competing forces:
-
The Aldehyde (-CHO): A moderate deactivator and meta-director.[1][2] It is also labile, prone to oxidation (to -COOH) or displacement (nitrodeformylation).
-
The Methoxy Groups (-OMe): Strong activators and ortho/para-directors. These dictate the primary position of electrophilic attack.[1][2]
-
Steric Hindrance: The "crowding" effect that often overrides electronic predictions, especially in tri-substituted rings.
Successfully targeting a specific isomer often requires temporarily masking the aldehyde to alter its electronic and steric influence.
Troubleshooting Guide (FAQ & Solutions)
Q1: I am trying to nitrate 2,5-dimethoxybenzaldehyde. I need the 4-nitro isomer, but I keep getting the 6-nitro isomer. How do I switch the regioselectivity?
Diagnosis: You are fighting the "Para-Directing Dominance" of the C2-methoxy group.
-
Standard Conditions (HNO₃/AcOH): The C2-methoxy group directs the incoming nitro group para to itself (position 5) or ortho (position 3). However, position 6 is activated by the C5-methoxy group (ortho) and is less sterically hindered than position 3. The result is predominantly 6-nitro-2,5-dimethoxybenzaldehyde (approx. 75:25 ratio favoring 6-nitro).
-
The Solution (The Diacetate Switch): You must convert the aldehyde into a diacetate (gem-diacetate) in situ or pre-synthesis. The bulky, electron-donating diacetoxymethyl group changes the steric and electronic landscape, forcing nitration to the 4-position .
Corrective Protocol: Use the Acetic Anhydride Method .[3]
-
Dissolve substrate in acetic anhydride (Ac₂O).
-
Add a catalytic amount of H₂SO₄ or use fuming HNO₃ which reacts with Ac₂O to form Acetyl Nitrate.
-
The intermediate 2,5-dimethoxybenzaldehyde diacetate directs nitration to the 4-position.[3]
-
Acidic hydrolysis during workup restores the aldehyde. Result: >90% yield of 4-nitro-2,5-dimethoxybenzaldehyde .[3]
Q2: My aldehyde is oxidizing to a carboxylic acid (e.g., Veratric Acid) instead of nitrating. How do I stop this?
Diagnosis: The reaction temperature is too high, or the oxidant (HNO₃) is acting on the carbonyl hydrogen before the ring. Corrective Actions:
-
Temperature Discipline: Maintain the internal temperature strictly between 0°C and 10°C . Oxidation rates spike significantly above 15°C.
-
Reagent Switch: Switch from "Mixed Acid" (HNO₃/H₂SO₄) to Nitric Acid in Acetic Acid . The solvent effect mitigates the oxidizing potential.
-
Exclusion of Nitrous Acid: Ensure your nitric acid is urea-treated or "white fuming" to remove nitrous acid (HNO₂), which catalyzes oxidation.
Q3: I am nitrating Veratraldehyde (3,4-dimethoxybenzaldehyde). Which isomer will I get?
Answer: You will almost exclusively obtain 6-nitroveratraldehyde (IUPAC: 2-nitro-4,5-dimethoxybenzaldehyde).
-
Mechanism: The C3-methoxy directs para to position 6. The C4-methoxy directs ortho to position 5. While the aldehyde directs meta (to position 5), the activating power of the C3-methoxy directing to 6 (para attack) combined with the steric freedom at C6 (ortho to the aldehyde is less hindered than between two methoxys) dominates.
-
Note: The "2-nitro" nomenclature refers to the position relative to the aldehyde (C1). In the absolute ring numbering of the starting material, this is position 6.
Q4: What is "Ipso-Nitration" and why did I lose my formyl group?
Diagnosis: You experienced Nitrodeformylation . Cause: In highly electron-rich rings (like trimethoxybenzaldehydes), the nitro group can attack the carbon bearing the aldehyde group (C1), displacing it as formic acid/CO₂. Prevention:
-
Avoid large excesses of Nitric Acid.
-
Run the reaction at the lowest possible temperature (-10°C to 0°C).
-
Stop the reaction immediately upon consumption of starting material (monitor via TLC).
Strategic Decision Map
The following diagram illustrates the decision logic for selecting the correct nitration protocol based on your substrate and target isomer.
Experimental Protocols
Protocol A: Synthesis of 4-Nitro-2,5-dimethoxybenzaldehyde (The Diacetate Method)
Targeting the "Anti-Electronic" Isomer via In-Situ Protection.
Reagents:
-
2,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol)
-
Acetic Anhydride (50 mL)
-
Fuming Nitric Acid (d=1.5) (4.0 mL)
-
Ice/Water for quenching
Procedure:
-
Preparation: Place 2,5-dimethoxybenzaldehyde in a 250 mL round-bottom flask equipped with a thermometer and magnetic stir bar.
-
Solvation: Add Acetic Anhydride (50 mL). Stir until dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Nitration: Add Fuming Nitric Acid dropwise over 30 minutes. Critical: Do not allow temperature to exceed 10°C. The formation of the diacetate intermediate happens rapidly, followed by nitration.
-
Reaction: Stir at 5-10°C for 1 hour. Monitor by TLC (the diacetate spot will be distinct from the aldehyde).
-
Hydrolysis/Workup: Pour the reaction mixture into 300 mL of ice water. Stir vigorously for 2 hours. This step hydrolyzes the diacetate back to the aldehyde.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).
-
Yield: Expect 85-90% yield of the 4-nitro isomer.[3]
-
Melting Point: 131-133°C.
-
Protocol B: Standard Nitration of Veratraldehyde (3,4-Dimethoxybenzaldehyde)
Targeting the 6-Nitro Isomer.
Reagents:
-
3,4-Dimethoxybenzaldehyde (16.6 g, 0.1 mol)
-
Conc. Nitric Acid (100 mL)
-
Glacial Acetic Acid (optional co-solvent for milder reaction)
Procedure:
-
Cooling: Place Nitric Acid in a beaker surrounded by an ice bath. Cool to 0°C .[4]
-
Addition: Add the Veratraldehyde in small portions (powder) to the stirring acid. Caution: The reaction is exothermic.[5] Add slowly to maintain T < 10°C.
-
Stirring: Stir for 30 minutes at 5°C.
-
Quenching: Pour the mixture onto 500 g of crushed ice.
-
Isolation: The product, 6-nitroveratraldehyde, precipitates as a yellow solid. Filter and wash with water until neutral.[6]
-
Purification: Recrystallize from 95% Ethanol.
Data Summary: Regioselectivity by Substrate
| Substrate | Conditions | Major Product | Yield | Mechanism Note |
| 3,4-Dimethoxy | HNO₃ / H₂SO₄ | 6-Nitro | 93% | Para to C3-OMe dominates. |
| 2,5-Dimethoxy | HNO₃ / AcOH | 6-Nitro | 74% | Para to C2-OMe dominates. |
| 2,5-Dimethoxy | HNO₃ / Ac₂O | 4-Nitro | 91% | Diacetate intermediate directs para. |
| 2,4-Dimethoxy | HNO₃ / H₂SO₄ | 5-Nitro | 84% | Reinforced directing (Para to C2, Ortho to C4). |
| 2,3-Dimethoxy | HNO₃ / H₂SO₄ | 5-Nitro | Mixed | Competition between C2 (para) and C3 (ortho). |
References
-
Organic Syntheses , Coll. Vol. 4, p.735 (1963); Vol. 33, p.65 (1953). 6-Nitroveratraldehyde. Link
-
Dauzonne, D. et al. (2006). Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Synthesis via diacetate protection. Link
-
ChemicalBook . 2,4-Dimethoxy-5-nitrobenzaldehyde Product Data. Link
-
Sigma-Aldrich . 6-Nitroveratraldehyde Technical Data. Link
-
Rhodium Archive . Nitration of 2,5-Dimethoxybenzaldehyde. Link
Sources
- 1. Nitration of p-methoxybenzaldehyde | Filo [askfilo.com]
- 2. Nitration of p-methoxybenzaldehyde | Filo [askfilo.com]
- 3. designer-drug.com [designer-drug.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. scribd.com [scribd.com]
- 8. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
Validation & Comparative
comparing the reactivity of 2,5-dimethoxy-3-nitrobenzaldehyde with other nitrobenzaldehydes
Publishable Comparison Guide: Reactivity Profiling of 2,5-Dimethoxy-3-nitrobenzaldehyde vs. Standard Nitrobenzaldehydes
As a Senior Application Scientist, understanding the nuanced reactivity of highly substituted aromatic building blocks is critical for designing efficient synthetic routes. This guide provides an objective, data-driven comparison between the heavily functionalized 2,5-dimethoxy-3-nitrobenzaldehyde and standard mono-substituted nitrobenzaldehydes (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde).
By dissecting the electronic and steric interplay of these isomers, researchers can better predict product outcomes, optimize reaction conditions, and streamline the development of complex pharmaceuticals, such as highly functionalized indoles and phenethylamines.
Electronic and Steric Reactivity Profiling
The reactivity of benzaldehyde derivatives in nucleophilic addition reactions (e.g., Knoevenagel condensations, acetalizations, and olefinations) is dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the inductive (-I) and resonance (±M) effects of the ring substituents[1].
-
4-Nitrobenzaldehyde (4-NBA): The nitro group at the para position exerts strong -I and -M effects, drastically reducing electron density on the ring and making the carbonyl carbon highly electrophilic. It is sterically unhindered, resulting in the fastest reaction rates[2].
-
2-Nitrobenzaldehyde (2-NBA): While the ortho-nitro group provides strong -I and -M activation, it introduces significant steric hindrance. The nitro group is often twisted out of coplanarity with the phenyl ring, which slightly alters its resonance contribution but maintains high overall reactivity.
-
3-Nitrobenzaldehyde (3-NBA): The meta-nitro group cannot participate in direct resonance with the carbonyl (-M is inactive at the meta position). It relies solely on its -I effect, making it moderately reactive—less electrophilic than 4-NBA but free of the steric bulk of 2-NBA[1].
-
2,5-Dimethoxy-3-nitrobenzaldehyde: This substrate presents a complex electronic environment. The aldehyde is at C1. The methoxy groups at C2 (ortho) and C5 (meta) are strongly electron-donating via resonance (+M). The nitro group at C3 is meta to the aldehyde, offering only moderate -I activation[3].
The Causality of Deactivation: In 2,5-dimethoxy-3-nitrobenzaldehyde, the strong +M effect of the C2 methoxy group dominates the electronic landscape, pumping electron density into the ring and severely dampening the electrophilicity of the carbonyl carbon. Furthermore, the C2 methoxy group creates substantial steric hindrance directly adjacent to the reaction center[4].
Fig 1. Logical relationship of electronic substituent effects on carbonyl electrophilicity.
Quantitative Comparative Data
To objectively compare these substrates, we analyze their performance in a standard catalytic olefination reaction used to synthesize ortho-nitrostyrenes (precursors to 2-CF3-indoles)[5]. The data below illustrates how the theoretical electronic effects translate into empirical laboratory results.
| Aldehyde Substrate | Electronic Effect on Carbonyl | Steric Hindrance | Relative Reaction Rate | Typical Olefination Yield |
| 4-Nitrobenzaldehyde | Strong Activation (-M, -I) | Low | Fastest | >85%[2] |
| 2-Nitrobenzaldehyde | Strong Activation (-M, -I) | High | Fast | 80–88%[5] |
| 3-Nitrobenzaldehyde | Moderate Activation (-I) | Low | Moderate | 75–80%[1] |
| 2,5-Dimethoxy-3-nitrobenzaldehyde | Net Deactivation (+M > -I) | High | Slowest | 43–47%[6] |
Data Synthesis Note: The yield for 2,5-dimethoxy-3-nitrobenzaldehyde drops by nearly half compared to unsubstituted or mono-nitro variants, validating the dominant deactivating nature of the dual methoxy substitutions[6].
Self-Validating Experimental Methodologies
The following protocols detail the synthesis of highly functionalized indoles from 2,5-dimethoxy-3-nitrobenzaldehyde. Every step is designed as a self-validating system to ensure experimental integrity.
Fig 2. Mechanistic pathway of catalytic olefination for 2,5-dimethoxy-3-nitrobenzaldehyde.
Protocol A: Catalytic Olefination
Objective: Convert 2,5-dimethoxy-3-nitrobenzaldehyde to 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4,5-dimethoxy-2-nitrobenzene.
-
Reagent Preparation: Dissolve 2,5-dimethoxy-3-nitrobenzaldehyde (2.55 mmol) in anhydrous DMSO (10 mL)[6].
-
Causality: DMSO is selected as a polar aprotic solvent because its high dielectric constant stabilizes the highly polarized transition state required to overcome the substrate's inherent electronic deactivation.
-
-
Catalyst Addition: Add the olefination reagent (e.g., CF3CCl3) and a secondary amine catalyst (e.g., pyrrolidine) dropwise at 0 °C[5].
-
Thermal Activation: Heat the mixture to 80 °C for 12 hours.
-
Self-Validation Check (In-Process): Do not rely solely on the 12-hour timer. Extract a 0.1 mL aliquot, perform a mini-workup, and analyze via ¹H NMR. The reaction is only complete when the characteristic aldehyde proton signal at δ ~10.4 ppm has completely disappeared.
-
Workup & Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography.
-
Self-Validation Check (Product): Confirm product formation via ¹⁹F NMR. A successful olefination will present a distinct -CF3 signal at approximately δ -70.2 ppm[6].
Protocol B: Chemoselective Reductive Cyclization
Objective: Reduce the nitro group to an amine, triggering spontaneous intramolecular cyclization to form the indole core.
-
Solvent System: Dissolve the purified ortho-nitrostyrene derivative in a mixture of Acetic Acid (AcOH) and H₂O (4:1 ratio)[5].
-
Chemoselective Reduction: Add Iron (Fe) powder (10 equivalents) in portions at room temperature, then heat to 60 °C for 3 hours.
-
Causality: Iron powder in acidic media is explicitly chosen over standard Palladium on Carbon (Pd/C) catalytic hydrogenation. Pd/C would indiscriminately reduce the newly formed olefinic double bond, preventing the necessary cyclization. The Fe/AcOH system provides a chemoselective single-electron transfer reduction exclusive to the nitro group[5].
-
-
Self-Validation Check (Visual & Spectroscopic): The reaction is visually self-validating; the deep yellow color of the nitro-olefin will dissipate as the aniline forms and rapidly cyclizes into the indole. For rigorous validation, use IR spectroscopy to confirm the complete disappearance of the asymmetric NO₂ stretch at ~1530 cm⁻¹.
-
Isolation: Filter through Celite to remove iron salts, neutralize with saturated NaHCO₃, and extract with dichloromethane.
References
- Muzalevskiy, V.M. et al.
- BenchChem. "A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde". BenchChem, 2025.
- BenchChem. "A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde". BenchChem, 2025.
- Chu, X.Y. & Griffiths, J. "Synthesis of Cyanovinyl-substituted Dimethoxybenzenes". J. Chem. Research / MDMA Archive, 1981.
- Blanco, D.M. et al. "Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde".
- Perez, E. et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies". CiteSeerX, 2000.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalysts for the synthesis of substituted benzaldehydes
[1]
Executive Summary
The selective synthesis of substituted benzaldehydes is a cornerstone reaction in the development of active pharmaceutical ingredients (APIs) and fine chemicals.[1] While classical methods (e.g., chlorination/hydrolysis or stoichiometric oxidants like PCC) offer reliability, they fail modern sustainability and selectivity standards.
This guide objectively compares three dominant catalytic paradigms: Aerobic Organocatalysis (TEMPO/Cu) , Heterogeneous Transition Metal Catalysis (Pd-NPs) , and Photocatalysis . Analysis focuses on the oxidation of substituted benzyl alcohols, the most versatile synthetic route.
Key Takeaway:
-
Use TEMPO/Cu for mild, room-temperature oxidation of acid-sensitive substrates.
-
Use Heterogeneous Pd for robust scale-up, catalyst recycling, and substrates requiring higher thermal activation.
-
Use Photocatalysis for energy-efficient, ambient temperature processing of electron-rich substrates.
Part 1: Mechanistic Intelligence & Visualization
Understanding the catalytic cycle is prerequisite to troubleshooting selectivity issues (e.g., over-oxidation to benzoic acid).
The Anelli-Montanari Protocol (TEMPO/Cu)
This system relies on the in situ generation of the oxoammonium ion, the active oxidant. The copper co-catalyst re-oxidizes the reduced TEMPO-hydroxylamine using molecular oxygen.
Figure 1: The catalytic cycle of TEMPO-mediated oxidation. Note that the oxoammonium species acts as the direct hydride acceptor from the alcohol.
Heterogeneous Palladium Dehydrogenation
Supported palladium nanoparticles (Pd-NPs) operate via an oxidative dehydrogenation mechanism. The rate-determining step is often the
Figure 2: Surface mechanism for Pd-catalyzed aerobic oxidation. The interaction between the support and the metal often dictates the electron density on Pd, influencing the rate of hydride elimination.
Part 2: Comparative Performance Analysis
The following data aggregates performance metrics for the synthesis of 4-Methoxybenzaldehyde (electron-rich) and 4-Nitrobenzaldehyde (electron-poor) to highlight electronic effects.
Table 1: Catalyst Performance Matrix[1][2][3][4]
| Feature | Cu(I)/TEMPO/NMI | Pd(OAc)₂ / Ionic Liquid | Heterogeneous Pd/AlO(OH) | Photocatalytic TiO₂/Cu |
| Reaction Phase | Homogeneous | Homogeneous/Biphasic | Heterogeneous | Heterogeneous Slurry |
| Temp (°C) | 25°C (RT) | 60–80°C | 80°C | 25°C (RT) |
| Oxidant | Ambient Air | Air / O₂ | O₂ (1 atm) | O₂ / UV Light |
| Time (Avg) | 1–3 h | 4–12 h | 3–6 h | 6–12 h |
| Yield (Avg) | 92–98% | 85–92% | >95% | 75–85% |
| Selectivity | High (No over-oxidation) | Moderate (Trace acid) | High | Moderate |
| Substrate Scope | Excellent for 1° alcohols | Good; Steric sensitivity | Excellent | Limited by solubility |
| Recyclability | Low (Extraction needed) | Moderate (IL reuse) | High (Filtration) | High |
| E-Factor | Low (Water/MeCN solvent) | Moderate | Very Low (Solvent-free possible) | Low |
Critical Analysis
-
Selectivity vs. Activity: TEMPO systems are superior for stopping at the aldehyde stage because the oxoammonium ion cannot easily oxidize the aldehyde hydrate to carboxylic acid under these conditions. Pd systems, particularly at high temperatures, carry a higher risk of over-oxidation to benzoic acid.
-
Electronic Effects:
-
Electron-Donating Groups (e.g., -OMe): Accelerate the reaction in Pd systems by facilitating hydride transfer.
-
Electron-Withdrawing Groups (e.g., -NO₂): Can slow down the oxoammonium formation in TEMPO systems but are generally well-tolerated.
-
-
Operational Ease: Heterogeneous Pd catalysts (like Pd/AlO(OH)) allow for "filter-and-reuse" workflows, critical for high-throughput screening or industrial batches.
Part 3: Experimental Protocols
Protocol A: Green Aerobic Oxidation (Cu/TEMPO)
Best for: Small scale, acid-sensitive substrates, rapid library synthesis.
Materials:
-
Substituted Benzyl Alcohol (10 mmol)
-
CuBr (0.5 mmol, 5 mol%)
-
TEMPO (0.5 mmol, 5 mol%)
-
2,2'-Bipyridine (0.5 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile (MeCN) or Water/MeCN (1:1)
Step-by-Step Workflow:
-
Catalyst Pre-mix: In a 50 mL round-bottom flask, dissolve CuBr and 2,2'-bipyridine in 10 mL MeCN. Stir until the solution turns a deep red-brown (formation of Cu-ligand complex).
-
Addition: Add TEMPO and the benzyl alcohol substrate.
-
Activation: Add NMI dropwise. Observation: The solution color may shift slightly.[2]
-
Reaction: Connect an O₂ balloon (or open to air with vigorous stirring). Stir at room temperature (~25°C).
-
Monitoring (Self-Validation): Monitor via TLC (silica, Hexane:EtOAc 4:1).
-
Visual Endpoint: The reaction mixture often turns from red-brown to green (indicating Cu(II) accumulation) upon completion.
-
-
Work-up: Dilute with brine, extract with EtOAc (3x). Wash organic layer with 1M HCl (to remove Cu/Pyridine) and NaHCO₃. Dry over Na₂SO₄ and concentrate.
Protocol B: Heterogeneous Pd-Nanoparticle Oxidation
Best for: Scale-up, robust substrates, catalyst recycling.
Materials:
-
Substrate (10 mmol)
-
Catalyst: Pd/AlO(OH) or commercial Pd/C (5 wt% Pd, 0.5 mol% loading)
-
Base: K₂CO₃ (1 mmol, 0.1 equiv) - Optional, accelerates rate
-
Solvent: Toluene (or solvent-free)
Step-by-Step Workflow:
-
Setup: Charge a reaction tube with the benzyl alcohol, Pd catalyst, and K₂CO₃.
-
Atmosphere: Purge the vessel with O₂ for 2 minutes, then maintain under an O₂ balloon (1 atm).
-
Heating: Heat the mixture to 80°C with high-speed stirring (1000 rpm) to overcome mass transfer limitations between the gas, liquid, and solid phases.
-
Monitoring: Check TLC every hour.
-
Note: If reaction stalls, purge the headspace again to remove accumulated water vapor.
-
-
Work-up: Cool to room temperature. Filter the mixture through a Celite pad to recover the catalyst.
-
Catalyst Recycle: Wash the filter cake with ethanol and dry at 60°C for reuse.
-
-
Purification: Evaporate the filtrate. Most products are >95% pure; recrystallization or flash chromatography may be used if necessary.
References
-
Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2". Science, 309(5742), 1824-1826. Link
-
Hoover, J. M., & Stahl, S. S. (2011). "Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes Using a CuI/TEMPO Catalyst System". Journal of the American Chemical Society, 133(42), 16901–16910. Link
-
Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic Oxidations Mediated by Nitroxyl Radicals". Advanced Synthesis & Catalysis, 346(9-10), 1051-1071. Link
-
Karimi, B., & Zamani, A. (2020).[3] "Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles". Scientific Reports, 10, 6269. Link
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development, 14(1), 245–251. Link
assessing the purity of synthesized 2,5-dimethoxy-3-nitrobenzaldehyde using HPLC
An accurate purity assessment of synthetic intermediates is the cornerstone of robust drug development. For researchers synthesizing complex natural products or active pharmaceutical ingredients (APIs)—such as ansamycin antibiotics—2,5-dimethoxy-3-nitrobenzaldehyde serves as a critical building block[1].
However, confirming the purity of this compound presents a distinct analytical challenge. The nitration of 2,5-dimethoxybenzaldehyde often generates unreacted starting materials and closely related positional isomers (e.g., 4-nitro or 6-nitro derivatives). Because these impurities share identical molecular weights and highly similar hydrophobicities, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline separation.
This guide objectively compares HPLC stationary phase alternatives and provides a self-validating, step-by-step protocol for accurately assessing the purity of synthesized 2,5-dimethoxy-3-nitrobenzaldehyde.
Causality in Column Selection: Moving Beyond C18
Standard Octadecylsilane (C18) columns separate analytes predominantly based on hydrophobic partition coefficients. When analyzing substituted nitrobenzaldehydes, C18 columns frequently yield co-elution of positional isomers because the hydrophobic differences between these molecules are negligible[2].
To overcome this, analysts must exploit the specific electronic properties of 2,5-dimethoxy-3-nitrobenzaldehyde:
-
Electron-Withdrawing Nitro Group: Creates a strong localized dipole.
-
Electron-Donating Methoxy Groups: Increases the electron density of the aromatic ring.
By transitioning to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms[3]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient
Workflow for selecting the optimal HPLC stationary phase for resolving nitroaromatic isomers.
Comparative Performance Data
The following table summarizes the quantitative performance of three different column chemistries when analyzing a crude synthetic mixture of 2,5-dimethoxy-3-nitrobenzaldehyde spiked with its primary precursor (2,5-dimethoxybenzaldehyde) and a simulated positional isomer.
| Stationary Phase | Retention Time (Target) | Resolution ( | Tailing Factor ( | Primary Separation Mechanism |
| C18 (Octadecyl) | 8.4 min | 1.1 (Co-elution) | 1.6 | Hydrophobic partitioning |
| Phenyl-Hexyl | 10.2 min | 1.7 (Partial) | 1.3 | Hydrophobic + moderate |
| PFP (Fluorophenyl) | 12.5 min | 2.8 (Baseline) | 1.05 | Dipole-dipole, strong |
Note: Data reflects a standardized gradient of 30-90% Acetonitrile in Water (0.1% Formic Acid) over 20 minutes at 1.0 mL/min.
Self-Validating Experimental Protocol
To ensure scientific integrity and trustworthiness, the following methodology incorporates a mandatory System Suitability Test (SST) . This creates a closed-loop, self-validating system: the analytical run is only considered valid if the instrument mathematically proves its resolving power prior to analyzing the actual sample.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes. Causality: The acidic modifier suppresses the ionization of residual surface silanols on the silica support, preventing secondary interactions that cause peak tailing.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl) Core-Shell, 150 mm x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks.
-
Detection: UV Diode Array Detector (DAD) at 240 nm[5].
-
Gradient Program:
-
0–2 min: 20% B
-
2–15 min: Linear ramp to 80% B
-
15–18 min: Hold at 80% B
-
18–18.1 min: Return to 20% B
-
18.1–23 min: Re-equilibration at 20% B
-
Step 3: Sample Preparation
-
SST Resolution Mixture: Accurately weigh 5.0 mg of 2,5-dimethoxybenzaldehyde (starting material) and 5.0 mg of 2,5-dimethoxy-3-nitrobenzaldehyde reference standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).
-
Test Sample: Accurately weigh 10.0 mg of the synthesized 2,5-dimethoxy-3-nitrobenzaldehyde batch. Dissolve in 10 mL of Diluent. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Step 4: System Suitability Testing (The Validation Gate)
Before analyzing the synthesized batch, inject 10 µL of the SST Resolution Mixture .
-
Acceptance Criteria:
-
The resolution (
) between the starting material and the target compound must be . -
The tailing factor (
) for the target peak must be .
-
-
System Logic: If
, the system currently lacks the thermodynamic efficiency to resolve closely eluting impurities, risking a false-positive purity result. Do not proceed until column equilibration, temperature, or mobile phase preparation is corrected.
Step 5: Execution and Quantification
-
Inject 10 µL of the Test Sample.
-
Integrate all peaks with a signal-to-noise ratio (S/N)
. -
Calculate overall purity using the Area Normalization Method: (Area of Target Peak / Total Area of All Peaks) x 100.
References
- BenchChem. "Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyde." BenchChem.
- Restek. "LC Column Comparison." Restek Resource Hub.
- Agilent Technologies. "How Do I Choose? A guide to HPLC column selection." Agilent.
- Académie des Sciences. "Design and synthesis of ansamycin antibiotics."
- Google Patents.
Sources
- 1. Design and synthesis of ansamycin antibiotics [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LC Column Comparison | Restek [discover.restek.com]
- 4. agilent.com [agilent.com]
- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
electrochemical properties of 2,5-dimethoxy-nitrobenzene derivatives
Electrochemical Profiling of 2,5-Dimethoxy-Nitrobenzene Derivatives: A Comparative Guide for Drug Development
In the realm of medicinal chemistry, particularly in the design of bioreductive prodrugs and anti-trypanosomal agents, the electrochemical behavior of nitroaromatics is a critical predictive tool. 2,5-dimethoxy-nitrobenzene (DMNB) derivatives stand out due to their unique redox properties. Unlike unsubstituted nitrobenzene, the presence of two electron-donating methoxy groups fundamentally alters the thermodynamics and kinetics of the nitro group's reduction.
This guide provides a comprehensive comparison of DMNB derivatives against standard nitroaromatics, detailing the mechanistic causality behind their electrochemical profiles and offering validated protocols for their characterization.
Mechanistic Causality & Structural Effects
The electrochemical reduction of nitroaromatics typically proceeds via a multi-electron, multi-proton pathway. However, the initial and most biologically relevant step is the single-electron transfer to form a nitro radical anion (
For unsubstituted nitrobenzene, this radical anion is highly unstable in aqueous media, rapidly undergoing further reduction to the nitroso and hydroxylamine derivatives [3]. In contrast, DMNB derivatives exhibit a remarkable stabilization of this radical anion. The electron-donating methoxy groups increase the electron density on the aromatic ring, which shifts the first reduction potential to more negative values but simultaneously stabilizes the radical intermediate through resonance and steric shielding [1]. This stability is paramount for their mechanism of action against Trypanosoma cruzi and in hypoxic mammalian cells, where the radical anion initiates targeted oxidative stress.
Electrochemical reduction pathway of nitroaromatics detailing electron/proton transfers.
Comparative Electrochemical Data
To contextualize the performance of DMNB derivatives, we must compare them against baseline nitroaromatics. The following table summarizes key electrochemical parameters derived from cyclic voltammetry (CV) and differential pulse polarography (DPP) in mixed aqueous/aprotic media (e.g., DMF/aqueous buffer, pH > 8).
| Compound | Substituent Electronic Effect | 1st Reduction Potential ( | Radical Anion Stability (Half-life) | Primary Application / Biological Relevance |
| Nitrobenzene | None (Baseline) | ~ -0.60 V | Very Low (< 1 ms in water) | Industrial solvent, baseline reference |
| 2,5-Dimethoxy-nitrobenzene | Strongly Electron-Donating | ~ -0.85 V | High (~ seconds at pH > 8) | Hypoxia-selective agents, Chagas disease |
| 4-Chloro-2,5-dimethoxy-nitrobenzene | Mixed (Donating + Withdrawing) | ~ -0.75 V | Moderate | Tunable bioreductive prodrugs |
| p-Nitrobenzoic Acid | Strongly Electron-Withdrawing | ~ -0.45 V | Low | Chemical synthesis intermediates |
Data synthesis based on comparative voltammetric studies [1, 2]. Note: Potentials are approximate and highly dependent on exact solvent ratios and supporting electrolytes.
Self-Validating Experimental Protocol: Cyclic Voltammetry of DMNB Derivatives
To accurately capture the reversible one-electron couple of the nitro radical anion, the experimental design must suppress coupled chemical reactions (namely, protonation). The following protocol is engineered as a self-validating system, ensuring that any deviation in data indicates a specific setup failure.
Step-by-step workflow for cyclic voltammetry validation and kinetic analysis.
Step-by-Step Methodology:
-
Electrolyte Preparation (Mixed Media):
-
Action: Prepare a 60:40 (v/v) mixture of Dimethylformamide (DMF) and aqueous citrate/phosphate buffer adjusted to pH 9.0. Add 0.1 M Tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte. -
Causality: DMNB derivatives have poor aqueous solubility; DMF ensures complete dissolution. A pH > 8 is critical because alkaline conditions deprive the system of protons, preventing the rapid, irreversible protonation of the nitro radical anion into the nitroso derivative [1].
-
-
Cell Assembly & Deoxygenation:
-
Action: Use a three-electrode setup: Glassy Carbon working electrode (GCE), Pt wire counter electrode, and Ag/AgCl reference electrode. Purge the solution with high-purity
gas for at least 15 minutes prior to scanning. Maintain an blanket during the experiment. -
Causality: Molecular oxygen reduces at approximately -0.7 V, which directly overlaps with the DMNB reduction peak. Furthermore,
rapidly quenches nitro radical anions. Failure to deoxygenate will result in an artificially inflated cathodic peak and a missing anodic peak.
-
-
Voltammetric Scanning:
-
Action: Perform cyclic sweeps from 0.0 V to -1.2 V at varying scan rates (
) from 0.05 V/s to 1.0 V/s. -
Validation Check: At
V/s, a reversible couple should emerge. The peak separation ( ) should be approximately 60 mV, confirming a monoelectronic transfer. If mV, it indicates uncompensated resistance ( drop) or a dirty electrode surface. Polish the GCE with 0.05 µm alumina slurry and repeat.
-
-
Kinetic Analysis:
-
Action: Plot the ratio of anodic to cathodic peak currents (
) versus scan rate. -
Causality: According to Olmstead's theory for a second-order reaction initiated electrochemically, the decay of the radical anion can be modeled to calculate the rate constant (
) of its dimerization or disproportionation [2]. A linear correlation in the kinetic plot validates that the decay mechanism is indeed second-order.
-
Conclusion
The electrochemical profiling of 2,5-dimethoxy-nitrobenzene derivatives reveals that strategic methoxy substitution is not merely a structural variation, but a targeted thermodynamic manipulation. By pushing the reduction potential more negative and stabilizing the radical anion, these derivatives become highly specific tools in bioreductive drug design. Rigorous, well-controlled voltammetric protocols are essential to unmasking these properties, requiring strict control over pH, solvent composition, and oxygen exclusion.
References
-
Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity Source: ResearchGate URL:[Link]
-
Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives Source: ResearchGate URL:[Link]
-
Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry Source: National Institutes of Health (NIH) / PMC URL:[Link]
A Comparative Guide to the Synthetic Routes of 2,5-Dimethoxy-3-nitrobenzaldehyde
For researchers and professionals in drug development and organic synthesis, the regioselective synthesis of polysubstituted aromatic compounds is a perpetual challenge. 2,5-Dimethoxy-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its specific substitution pattern, however, makes its synthesis non-trivial. This guide provides a comprehensive literature review of the synthetic strategies for obtaining this target molecule, offering a critical comparison of the available routes, supported by experimental data and mechanistic insights.
Introduction: The Synthetic Challenge
The primary challenge in synthesizing 2,5-dimethoxy-3-nitrobenzaldehyde lies in achieving the desired regioselectivity. The starting material, 2,5-dimethoxybenzaldehyde, possesses two activating methoxy groups and a deactivating, meta-directing aldehyde group. Electrophilic aromatic substitution, such as nitration, on this substrate leads to a mixture of isomers, making the isolation of the desired 3-nitro product difficult and inefficient. This guide will explore the primary strategies employed to overcome this challenge: direct nitration of the parent aldehyde, nitration of a protected aldehyde derivative, and the formylation of a pre-nitrated precursor.
Route 1: Direct Nitration of 2,5-Dimethoxybenzaldehyde
The most straightforward approach to 2,5-dimethoxy-3-nitrobenzaldehyde is the direct nitration of commercially available 2,5-dimethoxybenzaldehyde. However, this method is plagued by a lack of regioselectivity.
Mechanistic Considerations
The two methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects, coupled with steric hindrance, dictates the position of the incoming nitro group. The positions ortho and para to the methoxy groups (positions 3, 4, and 6) are all activated. The aldehyde group deactivates the ring, particularly at the ortho and para positions (positions 2, 4, and 6), and directs incoming electrophiles to the meta positions (positions 3 and 5). The position 3 is meta to the aldehyde and ortho to a methoxy group, making it a potential, but not necessarily favored, site for nitration.
Experimental Observations
Nitration of 2,5-dimethoxybenzaldehyde with a mixture of concentrated nitric and sulfuric acids ("mixed acid") predominantly yields the 4-nitro and 6-nitro isomers.[1] One study reported that nitration with concentrated nitric acid alone resulted in a 4:1 ratio of 3,6-dimethoxy-2-nitrobenzaldehyde and the desired 2,5-dimethoxy-3-nitrobenzaldehyde.[2] The isolation of the desired 3-nitro isomer from this complex mixture is often challenging and requires tedious purification methods like fractional crystallization or column chromatography, resulting in low overall yields.
Caption: Direct nitration leads to a mixture of isomers.
Route 2: Nitration of a Protected 2,5-Dimethoxybenzaldehyde Derivative
To circumvent the regioselectivity issue, a common strategy is to temporarily modify the aldehyde group to alter its electronic and steric influence during the nitration step.
The Diacetate Protection Strategy
One of the most effective strategies reported in the literature involves the protection of the aldehyde as a diacetate. The nitration of 2,5-dimethoxybenzaldehyde diacetate has been shown to proceed with high regioselectivity, but unfortunately, it favors the formation of the 4-nitro isomer.[3]
-
Formation of 2,5-Dimethoxybenzaldehyde Diacetate: 2,5-dimethoxybenzaldehyde is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid.
-
Nitration: The isolated diacetate is then nitrated with a mixture of nitric acid and acetic anhydride.
-
Hydrolysis: The resulting nitro-diacetate is hydrolyzed back to the aldehyde using acidic conditions.
While this method provides a high yield of a single nitro isomer, it is the 4-nitro isomer, not the desired 3-nitro product. This highlights the profound impact of the aldehyde's electronic nature on the reaction's outcome. The diacetoxymethyl group is less deactivating than the aldehyde, leading to a different regiochemical outcome.
Caption: Diacetate protection directs nitration to the 4-position.
Route 3: Formylation of a Pre-nitrated Precursor
An alternative and potentially more regioselective approach is to introduce the aldehyde group onto a benzene ring that already contains the desired nitro and methoxy substituents. The logical precursor for this strategy is 1,3-dimethoxy-2-nitrobenzene.
Synthetic Strategy
This route involves the nitration of 1,3-dimethoxybenzene to selectively form 1,3-dimethoxy-2-nitrobenzene, followed by the introduction of a formyl group at the 5-position. Several formylation methods are available for activated aromatic rings, including the Vilsmeier-Haack, Gattermann, and Rieche reactions.[4]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. While this is a powerful method, the strongly deactivating nitro group on the precursor may hinder the reaction.
The Gattermann reaction uses hydrogen cyanide and a Lewis acid catalyst to introduce a formyl group. Due to the toxicity of HCN, a modification using zinc cyanide (the Gattermann-Koch reaction) is often preferred.
The Rieche formylation employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method is known to be effective for a range of aromatic substrates.
Caption: A potential route via formylation of a pre-nitrated precursor.
Comparison of Synthetic Routes
| Route | Key Transformation | Advantages | Disadvantages | Overall Feasibility |
| 1. Direct Nitration | Nitration of 2,5-dimethoxybenzaldehyde | One-step reaction from a readily available starting material. | Poor regioselectivity, leading to a mixture of isomers and low yields of the desired product. Difficult purification. | Low |
| 2. Nitration of Diacetate | Protection, nitration, deprotection | High regioselectivity for a single nitro isomer. | The major product is the undesired 4-nitro isomer. Multi-step process. | Low for the 3-nitro isomer |
| 3. Formylation of Precursor | Formylation of 1,3-dimethoxy-2-nitrobenzene | Potentially high regioselectivity for the desired product. | Requires the synthesis of the pre-nitrated precursor. The efficiency of the formylation step on the deactivated ring is uncertain and requires optimization. | Moderate to High (requires experimental validation) |
Conclusion and Future Outlook
The synthesis of 2,5-dimethoxy-3-nitrobenzaldehyde remains a challenging endeavor. The direct nitration of 2,5-dimethoxybenzaldehyde is not a practical approach due to its inherent lack of regioselectivity. While the use of a diacetate protecting group offers excellent control over the nitration, it unfortunately directs the substitution to the undesired 4-position.
The most promising strategy appears to be the formylation of a pre-nitrated precursor, 1,3-dimethoxy-2-nitrobenzene. Although this route requires further investigation and optimization of the formylation step, it offers the best potential for a regioselective and efficient synthesis of the target molecule. Future research in this area should focus on exploring various formylation conditions for this specific substrate to develop a robust and scalable synthetic protocol. Additionally, the exploration of other ortho-directing protecting groups for the aldehyde functionality could also unveil a viable pathway to the desired 3-nitro isomer.
References
-
Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde.
-
Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
-
How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?.
-
Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
-
Organic & Biomolecular Chemistry.
-
2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield.
-
3-Nitrobenzoic acid.
-
2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis.
-
Studies on the Synthesis of 3-Nitrobenzaldehyde.
-
m-NITROBENZALDEHYDE DIMETHYLACETAL.
-
One-pot selective N-formylation of nitroarenes to formamides catalyzed by core–shell structured cobalt nanoparticles.
-
ortho metalation.
-
A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
-
Technical Support Center: Scale-Up Synthesis of 2,6-Dimethoxybenzaldehyde.
-
Synthesis by Formylation of Arene—Hydrogen Bonds.
-
Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes.
-
Green synthesis method of 2, 5-dimethoxybenzaldehyde.
-
Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
-
Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
-
Process for preparing 2,5-dimethoxy benzaldehyde.
-
aldehydes from acid chlorides by modified rosenmund reduction.
-
1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry.
-
Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
